molecular formula C18Br14O2 B1345518 Tetradecabromo-1,4-diphenoxybenzene CAS No. 58965-66-5

Tetradecabromo-1,4-diphenoxybenzene

Cat. No.: B1345518
CAS No.: 58965-66-5
M. Wt: 1366.8 g/mol
InChI Key: YMIUHIAWWDYGGU-UHFFFAOYSA-N
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Description

Tetradecabromo-1,4-diphenoxybenzene is a useful research compound. Its molecular formula is C18Br14O2 and its molecular weight is 1366.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetradecabromo-1,4-diphenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecabromo-1,4-diphenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene
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InChI

InChI=1S/C18Br14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28
Source PubChem
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InChI Key

YMIUHIAWWDYGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18Br14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047507
Record name Perbromo-1,4-diphenoxybenzene
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Molecular Weight

1366.8 g/mol
Source PubChem
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CAS No.

58965-66-5
Record name 1,2,4,5-Tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)benzene
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Record name Tetradecabromo-1,4-diphenoxybenzene
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Record name Benzene, 1,2,4,5-tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)-
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Record name Perbromo-1,4-diphenoxybenzene
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Record name 1,2,4,5-tetrabromo-3,6-bis(pentabromophenoxy)benzene
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Record name TETRADECABROMO-1,4-DIPHENOXYBENZENE
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Foundational & Exploratory

What is Tetradecabromo-1,4-diphenoxybenzene?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tetradecabromo-1,4-diphenoxybenzene: Properties, Synthesis, and Environmental Considerations

Executive Summary

Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a heavily brominated organic compound primarily utilized as a flame retardant. As a member of the brominated flame retardant (BFR) class of chemicals, it is engineered to reduce the flammability of consumer and industrial products. While effective in fire prevention, its environmental persistence, potential for long-range transport, and the formation of potentially toxic breakdown products have made it a subject of significant scientific scrutiny. This guide provides a comprehensive technical overview of TeDB-DiPhOBz, detailing its chemical properties, a plausible synthetic route, its mechanism of action as a flame retardant, and state-of-the-art analytical methodologies for its detection. Furthermore, it critically examines the compound's environmental fate, metabolic pathways, and the associated toxicological concerns, offering a holistic perspective for researchers and professionals in the chemical and environmental sciences.

Introduction to Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz)

Tetradecabromo-1,4-diphenoxybenzene is a synthetic, high-production-volume chemical belonging to the broader category of polybrominated diphenyl ethers (PBDEs) and related compounds.[1] These substances are additive flame retardants, meaning they are physically mixed into polymers rather than chemically bonded.[2] They are valued for their efficacy in interrupting the combustion cycle at a chemical level.[3] TeDB-DiPhOBz has been a major component of commercial flame retardant mixtures, such as SAYTEX 120.[4]

The primary concern surrounding TeDB-DiPhOBz stems from its environmental behavior. Due to its chemical stability and hydrophobicity, it is persistent in the environment and prone to bioaccumulation.[5] Of particular interest is its photolytic degradation, whereby exposure to sunlight breaks the molecule down into lower-brominated, and potentially more bioavailable and toxic, congeners.[4][6] These degradation products are precursors to methoxylated and hydroxylated metabolites that have been detected in wildlife, indicating environmental transformation and uptake into the food web.[7]

Physicochemical Properties and Molecular Structure

The defining characteristic of TeDB-DiPhOBz is its high degree of bromination, which contributes to its high molecular weight and efficacy as a flame retardant. Its key identifiers and computed properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene[8]
Synonyms Perbromo-1,4-diphenoxybenzene, SAYTEX 120, BT-120[9]
CAS Number 58965-66-5[9][10]
Molecular Formula C₁₈Br₁₄O₂[8][9]
Molecular Weight ~1366.8 g/mol [8][9]
InChIKey YMIUHIAWWDYGGU-UHFFFAOYSA-N[8][10]

The molecular structure consists of a central tetrabrominated benzene ring linked via ether bonds to two pentabrominated phenyl rings.

Caption: Chemical structure of Tetradecabromo-1,4-diphenoxybenzene.

Synthetic Strategy: The Ullmann Condensation Approach

The synthesis of polybrominated diphenyl ethers is typically achieved via the Ullmann condensation reaction.[11][12] This copper-catalyzed reaction forms an ether linkage between an aryl halide and an alcohol or phenol.[11][13] For a highly substituted, symmetrical molecule like TeDB-DiPhOBz, a plausible and efficient strategy involves the condensation of two equivalents of a pentabromophenoxide salt with one equivalent of hexabromobenzene, where four of the bromine atoms on the central ring are sufficiently activated for substitution.

Synthesis_Ullmann Reactant1 2 x Pentabromophenol Product Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) Reactant1->Product Ullmann Condensation High Temperature (e.g., >150°C) Reactant2 Hexabromobenzene Reactant2->Product Ullmann Condensation High Temperature (e.g., >150°C) Base Base (e.g., K₂CO₃) Base->Product Ullmann Condensation High Temperature (e.g., >150°C) Catalyst Copper Catalyst (e.g., CuI) Catalyst->Product Ullmann Condensation High Temperature (e.g., >150°C) Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Solvent->Product Ullmann Condensation High Temperature (e.g., >150°C)

Caption: Reaction scheme for the synthesis of TeDB-DiPhOBz.
Representative Experimental Protocol (Hypothetical)

The causality behind this experimental design lies in creating the necessary reactive species in a suitable environment for the copper-catalyzed coupling to occur.

  • Deprotonation: Pentabromophenol is treated with a base (e.g., potassium carbonate) to generate the more nucleophilic pentabromophenoxide anion. This is a crucial activation step.

  • Reaction Setup: A reaction vessel is charged with hexabromobenzene, the in situ generated pentabromophenoxide, a copper(I) catalyst (such as CuI), and a high-boiling polar aprotic solvent (like N-methylpyrrolidone, NMP) to solubilize the reactants and facilitate the high reaction temperatures required.[11]

  • Inert Atmosphere: The vessel is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other side reactions at elevated temperatures.

  • Thermal Conditions: The mixture is heated to a high temperature (typically >150-200°C) for several hours to overcome the activation energy of the C-O bond formation.[11] The high level of steric hindrance from the bromine atoms necessitates these harsh conditions.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The product is then precipitated by adding the reaction mixture to a non-solvent like methanol or water. Purification is typically achieved by recrystallization from a suitable high-boiling solvent (e.g., dichlorobenzene) to yield the final product.

This self-validating protocol ensures the generation of the nucleophile and provides the necessary catalytic and thermal environment for the sterically hindered coupling reaction to proceed to completion.

Application and Mechanism of Action as a Flame Retardant

TeDB-DiPhOBz functions as a flame retardant by interfering with the chemical reactions of combustion in the gas phase.[3] The process is initiated by the high temperatures of a fire, which break the C-Br bonds in the molecule.

Flame_Retardancy_Cycle Polymer Polymer Matrix + TeDB-DiPhOBz (Solid Phase) Decomposition TeDB-DiPhOBz decomposes Releases Bromine radicals (Br•) Polymer->Decomposition triggers Heat Heat from Fire Heat->Polymer heats Combustion Combustion Radicals (H•, OH•, O•) (Gas Phase) Heat->Combustion generates Quenching Radical Trapping: H• + Br• → HBr OH• + HBr → H₂O + Br• Decomposition->Quenching provides Br• Propagation Flame Propagation (Exothermic Reaction) Combustion->Propagation drives Propagation->Heat releases more Quenching->Combustion removes radicals from Inhibition Flame Inhibition (Endothermic Cycle) Quenching->Inhibition leads to

Caption: Gas-phase mechanism of brominated flame retardants.

The key steps are:

  • Thermal Decomposition: Heat from the incipient fire causes the TeDB-DiPhOBz to decompose, releasing bromine radicals (Br•) into the gas phase near the flame front.

  • Radical Quenching: In the gas phase, the combustion process is a radical chain reaction involving highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals are highly effective at trapping these combustion radicals.[3][14]

  • Inhibition of Combustion: By converting the highly reactive H• and OH• radicals into less reactive species (HBr) and regenerating Br•, the exothermic processes that sustain the flame are interrupted. This cools the system and can extinguish the fire.

Analytical Protocols for Environmental Monitoring

The detection of TeDB-DiPhOBz and its breakdown products in environmental matrices like sediment is critical for exposure assessment. The following protocol is based on a validated method for sediment analysis.[6]

Analytical_Workflow Sample 1. Sample Preparation (Lyophilize & Homogenize Sediment) Spiking 2. Surrogate Spiking (Add labeled internal standards) Sample->Spiking Extraction 3. Accelerated Solvent Extraction (ASE) (Dichloromethane/Hexane) Spiking->Extraction Cleanup1 4. Gel Permeation Chromatography (GPC) (Removes lipids, macromolecules) Extraction->Cleanup1 Cleanup2 5. Silica Gel Chromatography (Fractionation, removes interferences) Cleanup1->Cleanup2 Analysis 6. Instrumental Analysis HPLC-APPI(-)-QTOF-MS Cleanup2->Analysis Quant 7. Data Processing (Quantification & Confirmation) Analysis->Quant

Caption: Workflow for analysis of TeDB-DiPhOBz in sediment samples.
Step-by-Step Methodology
  • Sample Preparation: Sediment samples are freeze-dried (lyophilized) to remove water and then homogenized to ensure uniformity.

  • Internal Standard Spiking: A known amount of a labeled surrogate standard (e.g., ¹³C-labeled TeDB-DiPhOBz, if available) is added to the sample to correct for analytical losses during extraction and cleanup. This is a cornerstone of a self-validating system.

  • Extraction: The sample is extracted using an Accelerated Solvent Extraction (ASE) system with a solvent mixture such as dichloromethane and hexane. This technique uses elevated temperature and pressure to achieve rapid and efficient extraction of the target analytes.

  • Cleanup - Step 1 (Macromolecule Removal): The crude extract is subjected to Gel Permeation Chromatography (GPC) to remove large molecules like lipids that can interfere with the analysis.

  • Cleanup - Step 2 (Fractionation): The extract is further purified using activated silica gel chromatography. This step separates the analytes from other co-extracted compounds based on polarity, yielding a cleaner sample for injection.

  • Instrumental Analysis: The final extract is analyzed by High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an Atmospheric Pressure Photoionization source operating in negative mode (HPLC-APPI(-)-QTOF-MS).[6]

    • HPLC: Separates TeDB-DiPhOBz from its various lower-brominated degradation products.

    • APPI(-): A soft ionization technique suitable for compounds like PBDEs.

    • QTOF-MS: Provides high-resolution mass data, enabling confident identification and accurate quantification of the target compounds.[6]

Environmental Fate and Biotransformation

The primary transformation pathway for TeDB-DiPhOBz in the environment is photolytic degradation. Once its breakdown products enter the food web, they can be further metabolized.

Environmental_Fate TeDB TeDB-DiPhOBz (Br₁₄) (Parent Compound) PBDPB Polybrominated-DiPhOBzs (PB-DiPhOBzs, e.g., Br₈₋₁₁) TeDB->PBDPB Photolytic Debromination Sunlight Sunlight (UV) Metabolism Biotransformation (e.g., in Herring Gull Liver Microsomes) PBDPB->Metabolism Bioavailability & Uptake Metabolites Hydroxylated Metabolites (OH-PB-DiPhOBzs) Metabolism->Metabolites CYP450-mediated Oxidation Final Methoxylated Metabolites (MeO-PB-DiPhOBzs) (Detected in Wildlife) Metabolites->Final Further Metabolism (e.g., Methylation)

Caption: Environmental degradation and metabolic pathway of TeDB-DiPhOBz.
Photolytic Degradation

When exposed to UV radiation in sunlight, TeDB-DiPhOBz undergoes stepwise reductive debromination.[4] This process follows first-order kinetics, with half-lives varying significantly depending on the light source and medium, ranging from minutes in natural sunlight (in solution) to much slower rates for the neat powder.[4] This degradation leads to a complex mixture of polybrominated-diphenoxybenzenes (PB-DiPhOBzs) with fewer bromine atoms.[6][7]

Metabolism
  • Parent Compound: In vitro studies using herring gull and rat liver microsomes show that the parent TeDB-DiPhOBz molecule is highly resistant to metabolism, with no significant depletion observed after incubation.[7] This is likely due to the extensive bromination hindering enzymatic access.

  • Degradation Products: In contrast, the lower-brominated photolytic products (e.g., Br₄- to Br₈-PB-DiPhOBzs) are substrates for metabolism.[7] These compounds are converted to hydroxylated metabolites (OH-PB-DiPhOBzs) via cytochrome P450 (CYP) enzymes.[15] These hydroxylated metabolites are believed to be the precursors to the methoxylated (MeO-) PB-DiPhOBzs that have been identified in herring gull eggs from the Great Lakes, confirming this environmental transformation pathway.[7]

Toxicological Profile and Hazard Assessment

Direct toxicological data for TeDB-DiPhOBz is limited.[16] However, the hazard profile can be inferred from the broader class of BFRs and the known effects of its metabolites.[17]

  • Persistence and Bioaccumulation: Like other highly brominated compounds, TeDB-DiPhOBz is persistent. Its degradation products are also persistent and have been shown to accumulate in wildlife.

  • Endocrine Disruption: A significant concern for BFRs and their hydroxylated metabolites is their potential to interfere with the endocrine system.[18][19] Specifically, hydroxylated PBDEs have been shown to bind to thyroid hormone transport proteins and receptors, potentially disrupting thyroid hormone homeostasis, which is critical for neurodevelopment.[20]

  • Developmental Neurotoxicity: Exposure to some BFRs during critical windows of development has been linked to adverse neurological outcomes in animal studies.[17]

  • Dioxin-Like Toxicity: While TeDB-DiPhOBz itself may not be a potent activator, studies on the photolytic products of the related decabromodiphenyl ether (BDE-209) have shown the formation of brominated and mixed bromo/chloro-dioxins and furans, which are highly toxic.[21] The photoproducts of TeDB-DiPhOBz have also been shown to induce CYP1A enzymes, a response indicative of activation of the aryl hydrocarbon receptor (AhR) pathway, which is associated with dioxin-like toxicity.[21]

Regulatory Context

TeDB-DiPhOBz is listed on numerous international chemical inventories, including the US EPA's Toxic Substances Control Act (TSCA) inventory and Europe's ECHA database.[8] While some of the most well-studied BFRs (like PentaBDE and OctaBDE) have been banned or severely restricted under the Stockholm Convention on Persistent Organic Pollutants, TeDB-DiPhOBz is not currently listed.[1][5] However, the ongoing scrutiny of BFRs as a class means that its regulatory status may evolve as more environmental and toxicological data become available.

Conclusion and Future Research Directions

Tetradecabromo-1,4-diphenoxybenzene is an effective flame retardant whose utility is counterbalanced by significant environmental concerns. Its persistence and, more importantly, its degradation into more bioavailable and potentially toxic compounds, represent a long-term environmental challenge. While its own metabolic inertness might seem reassuring, it is the fate of its progeny—the lower-brominated photoproducts—that dictates its ultimate environmental and toxicological footprint.

Future research should focus on several key areas:

  • Chronic Toxicity Studies: Long-term, low-dose exposure studies on TeDB-DiPhOBz and its primary degradation products are needed to fully assess its potential for endocrine disruption and neurotoxicity.

  • Human Exposure Monitoring: Biomonitoring studies are required to determine the extent of human exposure to TeDB-DiPhOBz and its specific metabolites.

  • Quantitative Environmental Fate Modeling: Developing models to predict the formation and transport of its degradation products in different environmental compartments.

A deeper understanding of these areas is essential for conducting robust risk assessments and informing future regulatory decisions regarding this and other novel flame retardants.

References

  • Guerra, P., Alaee, M., Eljarrat, E., Barceló, D., Pacepavicius, G., Marvin, C., MacInnis, G., Helms, M., Tomy, G. T., & Arsenault, G. (2015). Methodology and Determination of tetradecabromo-1,4-diphenoxybenzene Flame Retardant and Breakdown By-Products in Sediments From the Laurentian Great Lakes. Environmental Toxicology and Chemistry, 34(10), 2249-2257. [Link]

  • Guerra, P., Liu, R., El-K βαθ, M., Kringstad, A., Alaee, M., Letcher, R. J., & Fernie, K. J. (2016). In Vitro Metabolism of Photolytic Breakdown Products of Tetradecabromo-1,4-diphenoxybenzene Flame Retardant in Herring Gull and Rat Liver Microsomal Assays. Environmental Science & Technology, 50(15), 8314–8323. [Link]

  • Guerra, P., Alaee, M., Eljarrat, E., Barceló, D., & Tomy, G. T. (2013). Photolytic degradation of tetradecabromodiphenoxybenzene (TDBDPB). Environmental Science & Technology, 47(3), 1339-1346. [Link]

  • ResearchGate. (n.d.). Ullmann ether synthesis. Retrieved February 2, 2026, from [Link]

  • European Food Safety Authority. (n.d.). Brominated flame retardants. Retrieved February 2, 2026, from [Link]

  • Dar, A. H., Gowri, V., Neethu, K. M., & Jayamurugan, G. (2020). New Access to the Synthesis of 1,1,4,4-Tetracyanobuta-1,3-Diene-Based Push–pull Chromophores Using Tetracyanoethylene Oxide via [3+2] Cycloaddition-Ring Opening Reactions. ResearchGate. [Link]

  • MDPI. (2022). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. MDPI. [Link]

  • Wikipedia. (2023). Brominated flame retardant. Retrieved February 2, 2026, from [Link]

  • Kringstad, A., et al. (2015). Photolytic degradation of tetradecabromodiphenoxybenzene (TeDB-DiPhOBz) and BDE-209 and formation of dioxin-like products. Organohalogen Compounds, 77, 865-868. [Link]

  • Stapleton, H. M., et al. (2008). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro. Environmental Health Perspectives, 116(6), 757-762. [Link]

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  • ResearchGate. (n.d.). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Retrieved February 2, 2026, from [Link]

  • Environmental Health Perspectives. (2008). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Retrieved February 2, 2026, from [Link]

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Sources

A Comprehensive Technical Guide to Tetradecabromo-1,4-diphenoxybenzene: Nomenclature, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetradecabromo-1,4-diphenoxybenzene is a highly brominated organic compound primarily utilized as an additive flame retardant. Its principal function is to inhibit or delay the combustion of polymeric materials, thereby enhancing the fire safety of a wide range of consumer and industrial products. Due to its high bromine content, it is exceptionally efficient in quenching the radical chain reactions that propagate fire. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, mechanism of action, and analytical methodologies pertinent to researchers, scientists, and professionals in drug development who may encounter this compound in environmental or toxicological studies.

Chemical Identity and Nomenclature

Accurate identification of a chemical substance is foundational to all scientific inquiry. Tetradecabromo-1,4-diphenoxybenzene is known by a variety of synonyms and identifiers across different chemical databases and commercial contexts. Establishing a clear understanding of this nomenclature is crucial for unambiguous communication and literature research.

Synonyms and Trade Names

The compound is frequently referenced by several alternative names. These include systematic names that describe its chemical structure, as well as common and trade names used in industrial applications. A comprehensive list of synonyms is provided below[1]:

  • Systematic IUPAC Name: 1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene[1]

  • Other Systematic Names:

    • Benzene, 1,2,4,5-tetrabromo-3,6-bis(pentabromophenoxy)-[1][2]

    • 1,4-Bis(pentabromophenoxy)tetrabromobenzene[1]

    • 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bis(pentabromobenzene)[2][3]

  • Common Synonyms:

    • Perbromo-1,4-diphenoxybenzene[1]

    • Tetradecabromodiphenoxybenzene[1]

  • Trade Names:

    • SAYTEX 120[1]

    • BT 120[2]

Chemical Identifiers

For precise identification, a set of unique numerical and alphanumerical codes are assigned to chemical substances. These identifiers are indispensable for database searches and regulatory compliance.

IdentifierValueSource
CAS Registry Number 58965-66-5[1][2][3]
EC Number 261-526-6[1][2]
PubChem CID 100907[1][2]
UNII 6O8X25I9YV[1][2]
InChIKey YMIUHIAWWDYGGU-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of Tetradecabromo-1,4-diphenoxybenzene dictate its behavior in various matrices, its environmental fate, and the analytical methods suitable for its detection. Its high molecular weight and extensive bromination result in a compound with low volatility and poor solubility in water.

PropertyValueUnitSource
Molecular Formula C₁₈Br₁₄O₂[1][2]
Molecular Weight 1366.8 g/mol [1]
Appearance White crystalline powder
Melting Point 380-390°C
Water Solubility < 1µg/L
LogP (Octanol-Water Partition Coefficient) 13.5[3]

Mechanism of Action as a Flame Retardant

Tetradecabromo-1,4-diphenoxybenzene functions as a flame retardant primarily through a gas-phase mechanism. This process involves the interruption of the self-sustaining radical chain reactions that occur during combustion.

When a polymer containing this additive is heated, it undergoes thermal decomposition, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals then interfere with the combustion cycle by scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for flame propagation[4][5]. This quenching action reduces the exothermicity of the combustion process, slows down the spread of the flame, and can ultimately lead to self-extinguishment[5].

G Polymer Polymer + TDBDPB Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Input Heat->Polymer CombustibleGases Combustible Gases Decomposition->CombustibleGases Releases Br_Radicals Bromine Radicals (Br•) Decomposition->Br_Radicals Releases Flame H•, OH• Radicals (Flame Propagation) CombustibleGases->Flame Quenching Radical Quenching Br_Radicals->Quenching Flame->Quenching InertGases Inert Gases (HBr) Quenching->InertGases InertGases->Flame Inhibits G Sample 1. Sample Homogenization (e.g., cryogenic grinding) Extraction 2. Solvent Extraction (e.g., Toluene or Dichloromethane with ultrasonication) Sample->Extraction Cleanup 3. Extract Cleanup (e.g., Sulfuric acid treatment or Gel Permeation Chromatography) Extraction->Cleanup Concentration 4. Concentration (under a gentle stream of nitrogen) Cleanup->Concentration Analysis 5. Instrumental Analysis (GC-MS or LC-MS) Concentration->Analysis

Sources

Thermal stability of Tetradecabromo-1,4-diphenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of Tetradecabromo-1,4-diphenoxybenzene

Authored by: Senior Application Scientist
Date: February 2, 2026

Introduction

Tetradecabromo-1,4-diphenoxybenzene (TDBDPB) is a high-molecular-weight, additive brominated flame retardant (BFR). Its chemical structure, characterized by 14 bromine atoms distributed across three aromatic rings linked by ether bonds, imparts exceptional thermal stability. This property is paramount to its primary application: ensuring fire safety in high-performance engineering thermoplastics and styrenic polymers that require high processing temperatures.

Unlike reactive flame retardants, TDBDPB is physically blended into the polymer matrix. Its efficacy hinges on remaining inert and stable during high-temperature extrusion and molding processes, only to activate and decompose under fire conditions. This guide provides a detailed examination of the thermal properties of TDBDPB, outlines rigorous protocols for its analysis, and discusses the mechanistic principles of its decomposition.

Molecular Identity and Core Properties

  • IUPAC Name: 1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene[1]

  • CAS Number: 58965-66-5[1][2][3][4][5]

  • Molecular Formula: C₁₈Br₁₄O₂[1][2][3]

  • Molecular Weight: 1366.85 g/mol [5]

  • Synonyms: 1,4-Bis(pentabromophenoxy)tetrabromobenzene, Perbromo-1,4-diphenoxybenzene[1][6]

The fully brominated aromatic rings and stable ether linkages contribute to a molecule with very low volatility and high thermal robustness, making it a preferred choice for systems where thermal degradation during processing cannot be tolerated.

Quantitative Thermal Analysis

The thermal stability of a flame retardant is primarily assessed using two key techniques: Differential Scanning Calorimetry (DSC) to determine phase transitions like melting, and Thermogravimetric Analysis (TGA) to quantify thermal decomposition as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC analysis reveals the melting point (Tₘ) of the material, a critical parameter indicating the upper temperature limit for its solid-state integrity. For TDBDPB, the melting point is exceptionally high, which is a prerequisite for its use in engineering plastics.

While a complete, peer-reviewed DSC thermogram is not publicly available in the literature, data from reputable chemical suppliers provides a consistent value for the melting point.

Table 1: DSC Data for Tetradecabromo-1,4-diphenoxybenzene

ParameterValueSource
Melting Point (Tₘ)382 °C[4]

This high melting point ensures that the flame retardant will not melt or volatilize during typical polymer processing temperatures, preventing issues like blooming (migration to the surface) and ensuring its uniform dispersion within the final product.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate (Tₘₐₓ), which are the most important metrics for thermal stability.

Publicly accessible, peer-reviewed literature and safety data sheets for TDBDPB explicitly state that the decomposition temperature is "not available".[6][7] However, its established use in high-temperature polymers allows for an expert inference. Given its melting point of 382 °C, the onset of significant thermal decomposition must occur at a substantially higher temperature, likely exceeding 400 °C, to be a viable additive in materials processed at elevated temperatures. The molecule is generally recognized for its excellent thermal stability.[8]

Upon combustion, it is expected to decompose and release halogenated compounds and carbon oxides, which are key to its flame-retardant action.[7]

Experimental Design & Protocols

To ensure trustworthy and reproducible results, the following detailed protocols for DSC and TGA are provided. The choice of experimental parameters is critical and is explained in context.

Workflow for Thermal Stability Assessment

The logical flow for analyzing the thermal properties of a compound like TDBDPB is outlined below. This systematic approach ensures that all relevant data is captured for a comprehensive assessment.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation prep Weigh 5-10 mg of TDBDPB powder hermetic_pan Load into Alumina Crucible or Hermetic Pan prep->hermetic_pan dsc DSC Analysis (Determine Tₘ) hermetic_pan->dsc Inert Atmosphere (e.g., N₂) tga TGA Analysis (Determine Tₒₙₛₑₜ, Tₘₐₓ) hermetic_pan->tga Inert or Oxidative Atmosphere interpret Analyze Thermograms & Extract Key Values dsc->interpret tga->interpret report Generate Stability Report interpret->report

Caption: Standard workflow for thermal analysis of TDBDPB.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) of TDBDPB.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., Indium, Tin). This is a mandatory step to ensure data accuracy.

  • Sample Preparation: Accurately weigh 3-5 mg of TDBDPB powder into an aluminum hermetic pan. Crimp the lid to seal the pan.

    • Causality: A hermetic pan is used to prevent any sublimation of the material at high temperatures, ensuring the mass remains constant until decomposition. A small sample mass minimizes thermal gradients within the sample.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed endotherm corresponds to the true melting point and not a melt-decomposition event.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 420 °C at a heating rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is a standard condition that provides a good balance between signal resolution and experimental time. The final temperature is set above the expected melting point.

  • Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined as the peak temperature of the melting endotherm.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature profile of TDBDPB.

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of TDBDPB powder into a ceramic (alumina) crucible.

    • Causality: Alumina crucibles are used for their high thermal stability and inertness, preventing any reaction with the sample or its decomposition products at temperatures up to and beyond 1000 °C.

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Causality: Performing the initial analysis in an inert (N₂) atmosphere allows for the characterization of the intrinsic thermal stability of the molecule (pyrolysis). A subsequent run in an oxidative atmosphere (Air) can be performed to assess its behavior under more realistic fire conditions.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 20 °C/min.

    • Causality: A 20 °C/min heating rate is often used for screening stability and is common in polymer additive analysis.[9] The temperature range is set wide enough to capture the full decomposition profile.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature).

    • Tₒₙₛₑₜ: The onset of decomposition, often reported as the temperature at which 5% mass loss occurs (T₅%).

    • Tₘₐₓ: The temperature of the maximum rate of decomposition, determined from the peak of the first derivative of the TGA curve (DTG curve).

    • Residue: The percentage of mass remaining at the end of the experiment (e.g., at 700 °C or 800 °C).

Proposed Thermal Decomposition Pathway

The decomposition is initiated by the homolytic cleavage of the weakest bonds in the molecule at high temperatures.

  • Initiation - Bond Scission: The C-Br bonds are typically the first to break due to their lower bond dissociation energy compared to the C-C, C-O, and C-H bonds in the aromatic structure. This releases bromine radicals (Br•) into the gas phase.

  • Ether Linkage Cleavage: Concurrently or subsequently, the ether linkages (C-O-C) can cleave, breaking the molecule into smaller brominated phenolic and benzene fragments.

  • Gas Phase Radical Quenching: The released bromine radicals are highly effective at interrupting the combustion cycle in the gas phase. They scavenge the high-energy H• and OH• radicals that propagate the fire, converting them into less reactive species like HBr. This process cools the flame and reduces its intensity.

G cluster_gas Gas Phase Chemistry cluster_fire Fire Propagation Radicals TDBDPB TDBDPB (Solid Phase) Br_rad Bromine Radicals (Br•) TDBDPB->Br_rad C-Br Scission Fragments Brominated Aromatic Fragments TDBDPB->Fragments Ether Cleavage Heat High Heat (>400°C) Heat->TDBDPB HBr HBr (Less Reactive) Br_rad->HBr scavenges H_rad H• H_rad->HBr OH_rad OH• Quench Flame Quenching HBr->Quench

Sources

Degradation Products of Tetradecabromo-1,4-diphenoxybenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz)

Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a heavily brominated flame retardant (BFR) belonging to the class of polybrominated diphenyl ethers (PBDEs). Its primary function is to inhibit or delay combustion in a variety of consumer and industrial products. The chemical structure of TeDB-DiPhOBz, characterized by a central 1,4-diphenoxybenzene core fully substituted with fourteen bromine atoms, imparts a high degree of fire resistance. However, the very stability of this molecule raises significant environmental and toxicological concerns. The environmental fate of TeDB-DiPhOBz is of particular interest, as its degradation can lead to the formation of various transformation products with potentially altered bioavailability and toxicity. This guide provides a comprehensive overview of the known and potential degradation pathways of TeDB-DiPhOBz, including photolytic, thermal, and microbial degradation, along with the methodologies to study these processes.

Chemical Structure and Properties of TeDB-DiPhOBz

PropertyValue
Molecular Formula C₁₈Br₁₄O₂
Molecular Weight 1366.85 g/mol
Appearance White to off-white powder
Water Solubility Very low
Log Kow (Octanol-Water Partition Coefficient) High (estimated)

The high degree of bromination and the ether linkages are key determinants of its chemical behavior and degradation patterns.

Section 1: Photolytic Degradation of TeDB-DiPhOBz

Photolytic degradation, driven by exposure to ultraviolet (UV) radiation from sunlight, is a primary transformation pathway for TeDB-DiPhOBz in the environment. This process involves the reductive debromination of the parent molecule, leading to the formation of a complex mixture of lower-brominated polybrominated-diphenoxybenzenes (PB-DiPhOBzs).

Photodegradation Products

Upon exposure to UV or natural sunlight, TeDB-DiPhOBz undergoes stepwise cleavage of carbon-bromine (C-Br) bonds. This results in the formation of a series of PB-DiPhOBz congeners with fewer bromine atoms. Studies have shown that the number of bromine atoms can be reduced from fourteen down to one, creating a wide array of degradation products. The extent of debromination is dependent on the duration and intensity of the light exposure.

In addition to reductive debromination, the formation of hydroxylated polybrominated-diphenoxybenzenes (OH-PB-DiPhOBzs) has been observed as secondary degradation products. These are formed through the metabolic transformation of the initial photoproducts.

Proposed Mechanism of Photolytic Degradation

The photolytic degradation of TeDB-DiPhOBz is initiated by the absorption of UV radiation, which excites the molecule to a higher energy state. This excitation can lead to the homolytic cleavage of a C-Br bond, generating a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the surrounding medium (e.g., solvent, water) to form a less brominated PB-DiPhOBz congener. This process can continue, leading to a cascade of debromination reactions. The positions of bromine removal are influenced by the electronic and steric environment of the C-Br bonds.

Caption: Photolytic degradation pathway of TeDB-DiPhOBz.

Experimental Protocol for Photolytic Degradation Studies

Objective: To investigate the photolytic degradation of TeDB-DiPhOBz and identify its degradation products.

Materials:

  • Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) standard

  • Organic solvent (e.g., hexane, toluene, or a mixture simulating environmental conditions)

  • Quartz reaction vessels

  • UV lamp (e.g., with a specific wavelength range, or a solar simulator)

  • High-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS)

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Nitrogen gas for solvent evaporation

Procedure:

  • Sample Preparation: Prepare a solution of TeDB-DiPhOBz in the chosen organic solvent at a known concentration.

  • Irradiation: Transfer the solution to quartz reaction vessels. Expose the samples to UV radiation for predetermined time intervals. Include dark controls (vessels wrapped in aluminum foil) to account for any non-photolytic degradation.

  • Sample Extraction: At each time point, withdraw an aliquot of the solution.

  • Analysis:

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

    • Analyze the sample using HPLC-MS or GC-MS to identify and quantify the parent compound and its degradation products. Use appropriate chromatographic columns and mass spectrometric conditions to achieve good separation and detection of the various PB-DiPhOBz congeners.

  • Data Analysis: Plot the concentration of TeDB-DiPhOBz and its degradation products as a function of irradiation time to determine degradation kinetics.

Experimental_Workflow_Photolysis cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare TeDB-DiPhOBz solution irradiate UV Irradiation in Quartz Vessels prep->irradiate dark_control Dark Control prep->dark_control sampling Collect Aliquots at Time Intervals irradiate->sampling dark_control->sampling extract Sample Extraction & Concentration sampling->extract hplc_ms HPLC-MS / GC-MS Analysis extract->hplc_ms data_analysis Data Analysis & Kinetics hplc_ms->data_analysis

Caption: Experimental workflow for photolytic degradation studies.

Section 2: Thermal Degradation of TeDB-DiPhOBz

While specific studies on the thermal degradation of TeDB-DiPhOBz are limited, the behavior of other highly brominated flame retardants provides a strong indication of its likely decomposition pathways. Thermal degradation typically occurs at elevated temperatures, such as those encountered during manufacturing processes, fires, or in waste incineration.

Inferred Thermal Degradation Products

Based on studies of other BFRs, the primary thermal degradation products of TeDB-DiPhOBz are expected to be:

  • Lower-brominated diphenoxybenzenes: Similar to photolytic degradation, thermal energy can cause C-Br bond cleavage.

  • Brominated phenols and benzenes: Cleavage of the ether linkages can lead to the formation of these smaller aromatic compounds.

  • Polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs): These are highly toxic byproducts that can form through intramolecular cyclization and other rearrangement reactions at high temperatures. The formation of these compounds is a significant concern associated with the thermal degradation of BFRs.[1][2]

  • Hydrogen bromide (HBr) and carbon oxides (CO, CO₂): These are common products of the combustion of organic materials containing bromine and carbon.[2]

Proposed Mechanism of Thermal Degradation

The thermal degradation of TeDB-DiPhOBz is likely to proceed through a radical chain mechanism. At high temperatures, the weaker C-Br and C-O-C bonds are susceptible to homolytic cleavage, generating highly reactive radical species. These radicals can then participate in a variety of reactions, including hydrogen abstraction, debromination, and cyclization, leading to the formation of the products mentioned above. The specific product distribution will depend on factors such as temperature, oxygen availability, and the presence of other substances.

Caption: Inferred thermal degradation pathway of TeDB-DiPhOBz.

Experimental Protocol for Thermal Degradation Studies (Pyrolysis-GC-MS)

Objective: To identify the thermal degradation products of TeDB-DiPhOBz using pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Materials:

  • Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) powder

  • Pyrolyzer coupled to a GC-MS system

  • Inert gas (e.g., helium)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of TeDB-DiPhOBz powder into a pyrolysis sample cup.

  • Pyrolysis: Place the sample cup into the pyrolyzer. Set the pyrolysis temperature (e.g., a range from 300°C to 900°C) and time.

  • GC-MS Analysis: The volatile and semi-volatile products generated during pyrolysis are directly transferred to the GC column for separation and subsequent detection by the mass spectrometer.

  • Product Identification: Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

  • Data Analysis: Analyze the pyrograms to understand the product distribution at different temperatures.

Experimental_Workflow_Pyrolysis cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Weigh TeDB-DiPhOBz into pyrolysis cup pyrolysis Pyrolysis at set temperature prep->pyrolysis gc_ms GC-MS Analysis of Pyrolysate pyrolysis->gc_ms identification Product Identification via Mass Spectra gc_ms->identification

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Section 3: Microbial Degradation of TeDB-DiPhOBz

Direct evidence for the microbial degradation of TeDB-DiPhOBz is currently lacking in the scientific literature. However, the extensive research on the biodegradation of other PBDEs provides a strong basis for postulating potential microbial degradation pathways for this compound.

Inferred Microbial Degradation Products

Based on analogy with PBDEs, the microbial degradation of TeDB-DiPhOBz is likely to proceed via two main stages:

  • Anaerobic Reductive Debromination: In anoxic environments, anaerobic microorganisms may utilize TeDB-DiPhOBz as an electron acceptor, leading to the sequential removal of bromine atoms and the formation of lower-brominated PB-DiPhOBzs.

  • Aerobic Degradation: The less-brominated and more water-soluble degradation products from the anaerobic stage can then be further degraded by aerobic microorganisms. This can involve hydroxylation of the aromatic rings, followed by ring cleavage and eventual mineralization to carbon dioxide and water.

Proposed Mechanism of Microbial Degradation

The microbial degradation of TeDB-DiPhOBz is hypothesized to be a two-step process. First, under anaerobic conditions, dehalogenating bacteria catalyze the reductive debromination. This is a crucial step as it reduces the hydrophobicity and toxicity of the compound, making it more amenable to further degradation. Subsequently, under aerobic conditions, other microorganisms can attack the aromatic rings through the action of oxygenase enzymes, leading to ring cleavage and mineralization.

Caption: Hypothesized microbial degradation pathway of TeDB-DiPhOBz.

Experimental Protocol for Microbial Degradation Studies

Objective: To investigate the potential for microbial degradation of TeDB-DiPhOBz under anaerobic and aerobic conditions.

Materials:

  • TeDB-DiPhOBz

  • Microbial consortia from a relevant environment (e.g., sediment, soil)

  • Anaerobic and aerobic growth media

  • Incubators (for controlled temperature and atmosphere)

  • Analytical instrumentation (HPLC-MS, GC-MS)

Procedure for Anaerobic Degradation:

  • Microcosm Setup: In an anaerobic chamber, prepare microcosms containing anaerobic medium, the microbial inoculum, and TeDB-DiPhOBz (typically coated onto a carrier or dissolved in a minimal amount of a suitable solvent). Include sterile controls.

  • Incubation: Incubate the microcosms in the dark at a controlled temperature.

  • Sampling: Periodically, sacrifice replicate microcosms and extract the contents with an organic solvent.

  • Analysis: Analyze the extracts by HPLC-MS or GC-MS to monitor the disappearance of TeDB-DiPhOBz and the formation of debrominated products.

Procedure for Aerobic Degradation:

  • Culture Enrichment: Enrich for aerobic bacteria capable of degrading lower-brominated aromatic compounds.

  • Degradation Assay: Inoculate an aerobic medium containing a lower-brominated PB-DiPhOBz (if available, or a mixture from the anaerobic experiment) with the enriched culture.

  • Incubation: Incubate with shaking to ensure aeration.

  • Analysis: Monitor the degradation of the substrate and the formation of metabolites (e.g., hydroxylated compounds) over time using HPLC-MS.

Experimental_Workflow_Microbial cluster_anaerobic Anaerobic Degradation cluster_aerobic Aerobic Degradation setup_an Set up anaerobic microcosms incubate_an Incubate in the dark setup_an->incubate_an sample_an Extract and analyze for debromination incubate_an->sample_an enrich Enrich aerobic cultures setup_ae Set up aerobic degradation assays enrich->setup_ae incubate_ae Incubate with shaking setup_ae->incubate_ae sample_ae Analyze for ring cleavage products incubate_ae->sample_ae

Caption: Experimental workflow for microbial degradation studies.

Conclusion

The degradation of Tetradecabromo-1,4-diphenoxybenzene is a complex process that can proceed through photolytic, thermal, and potentially microbial pathways. While photolytic degradation leading to reductive debromination is the most well-characterized pathway, the potential for thermal and microbial degradation should not be overlooked, especially considering the life cycle of products containing this flame retardant. The formation of lower-brominated congeners, and in some cases, more toxic byproducts like PBDFs/PBDDs, highlights the need for a thorough understanding of the environmental fate of TeDB-DiPhOBz. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these degradation pathways and contribute to a more complete assessment of the risks associated with this widely used flame retardant.

References

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-37.
  • Gerecke, A. C., Hartmann, P. C., Heeb, N. V., Kohler, H. P. E., Giger, W., Schmid, P., ... & Zennegg, M. (2005). Anaerobic degradation of decabromodiphenyl ether. Environmental science & technology, 39(4), 1078-1083.
  • Hardy, M. L. (2002). A comparison of the properties of commercial polybrominated diphenylether and tetrabromobisphenol A flame retardants. Chemosphere, 46(5), 717-728.
  • Kajiwara, N., Takigami, H., & Noma, Y. (2011). Photolytic degradation of tetrabromobisphenol A and its derivatives in plastics. Environmental science & technology, 45(13), 5696-5702.
  • McKinney, M. A., Cesh, L. S., Elliott, J. E., Williams, T. D., & Letcher, R. J. (2011). In vitro metabolism of the flame retardant tetrabromobisphenol A (TBBPA) and its degradation products by captive American kestrels (Falco sparverius). Environmental science & technology, 45(1), 325-332.
  • Stiborova, H., Kholil, M. A., & Hradkova, P. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 67, 919-924.
  • Söderström, G., Sellström, U., de Wit, C. A., & Tysklind, M. (2004). Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental science & technology, 38(1), 127-132.
  • Stapleton, H. M., Alaee, M., Letcher, R. J., & Baker, J. E. (2004). Debromination of the flame retardant decabromodiphenyl ether by juvenile carp (Cyprinus carpio) following dietary exposure. Environmental science & technology, 38(1), 112-119.
  • Tokarz, J. A., Ahn, M. Y., & Liggans, G. L. (2008). Aerobic biotransformation of polybrominated diphenyl ethers (PBDEs) by bacterial isolates. Environmental science & technology, 42(4), 1157-1162.
  • U.S. Environmental Protection Agency. (2010). An alternatives assessment for the flame retardant decabromodiphenyl ether (DecaBDE).
  • Wang, J., Zhang, S., & Zhang, X. (2010). Photodegradation of decabromodiphenyl ether in soils. Chemosphere, 80(7), 733-738.
  • Zu, L., Li, H., & Li, D. (2012). Reductive debromination of polybrominated diphenyl ethers by anaerobic bacteria from soils and sediments. Applied and environmental microbiology, 78(10), 3567-3574.

Sources

Methodological & Application

High-Purity Synthesis of Tetradecabromo-1,4-diphenoxybenzene (TDBDPB)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview & Molecule Profile[1]

The Challenge of Perbromination

Tetradecabromo-1,4-diphenoxybenzene (


) represents the saturation limit of electrophilic aromatic substitution on the 1,4-diphenoxybenzene scaffold.[1] Achieving the "Tetradeca" state requires the substitution of 14 hydrogen atoms across three aromatic rings.[1]
  • Central Ring: The 1,4-phenylene core is activated by two phenoxy groups (ortho/para directors), facilitating initial bromination at the 2,3,5,6 positions.[1]

  • Terminal Rings: The two phenoxy rings are activated by only one ether linkage.[1] Steric crowding becomes the limiting factor for the final substitutions (positions 3,4,5 on the terminal rings), often leading to under-brominated impurities (e.g., dodeca- or trideca-bromo species) if forcing conditions are not maintained.[1]

Mechanism: Lewis Acid-Catalyzed EAS

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] To overcome the deactivating effect of successive halogen additions, a strong Lewis Acid catalyst (Aluminum Chloride,


) is required to generate the super-electrophilic bromonium complex.[1]


Target Specifications
PropertySpecificationRationale
Appearance White to Off-White PowderYellowing indicates free

or Fe contamination.[1]
Bromine Content > 81.0% (Theoretical: 82.5%)Critical for flame retardancy efficiency.[1]
Melting Point > 300°CHigh thermal stability required for engineering plastics (e.g., PA66).[1]
Volatiles < 0.1%Prevents void formation during polymer extrusion.[1]

Part 2: Experimental Protocols

Protocol A: High-Temperature Solution Process (Recommended)

Best for laboratory scale and high-purity requirements.[1]

1. Reagents & Equipment
  • Precursor: 1,4-Diphenoxybenzene (99%+ purity).[1]

  • Halogenating Agent: Elemental Bromine (

    
    ), dry.[1] Warning: Highly Toxic/Corrosive. 
    
  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (99.9%).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dibromomethane (DBM).[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer (PTFE blade), reflux condenser, dropping funnel, caustic scrubber (

    
    ) for HBr off-gas.[1]
    
2. Step-by-Step Methodology

Step 1: System Preparation Purge the reaction vessel with dry nitrogen.[1] Moisture deactivates the


 catalyst.[1]

Step 2: Precursor Dissolution Charge the flask with 1,4-Diphenoxybenzene (26.2 g, 0.1 mol) and DCE (300 mL) .[1] Stir until fully dissolved at room temperature (25°C).

Step 3: Catalyst Activation Add


 (4.0 g, 0.03 mol) .[1] The mixture may darken slightly.[1]
  • Note: A high catalyst load (30 mol% relative to substrate) is necessary to drive the reaction to the full 14-bromo state against steric resistance.[1]

Step 4: Controlled Bromination (Exothermic Phase) Begin the dropwise addition of Bromine (240 g, 1.5 mol, ~77 mL) .[1]

  • Stoichiometry: Theoretical requirement is 14 equivalents.[1] We use a ~7% excess (15 equivalents) to ensure completion.

  • Temperature Control: Maintain internal temperature between 20°C - 30°C during addition.[1] The reaction is highly exothermic; rapid addition will cause solvent boil-over.[1] Evolution of HBr gas will be vigorous.[1]

Step 5: Thermal Ramp & Aging (The "Cook") Once addition is complete, the mixture will contain partially brominated intermediates.[1]

  • Slowly ramp temperature to Reflux (~83°C for DCE) over 1 hour.

  • Maintain reflux for 12–16 hours .

  • Endpoint Detection: The reaction is complete when HBr evolution ceases and HPLC/TGA indicates a single high-molecular-weight peak.[1] The product will likely precipitate as a fine solid during this phase due to its extreme insolubility.[1]

Step 6: Quench & Work-up

  • Cool the mixture to 20°C.

  • Add Sodium Metabisulfite (aq, 10%) slowly to destroy unreacted bromine.[1] The red color should fade to a pale yellow/white suspension.[1]

  • Filter the solid product.[1]

Step 7: Purification

  • Wash 1: Resuspend the wet cake in water (500 mL) and stir at 80°C for 1 hour (removes trapped

    
    ). Filter.
    
  • Wash 2: Wash with methanol or acetone (removes organic impurities).[1]

  • Drying: Dry in a vacuum oven at 150°C for 6 hours. (High temperature is required to drive off trapped solvent from the crystal lattice).[1]

Protocol B: Solvent-Free Bulk Bromination (Industrial Variant)

Used when solvent recycling is difficult.[1] Requires specialized Hastelloy or Glass-lined reactors.[1]

  • Charge: 1,4-Diphenoxybenzene and

    
     are placed in the reactor.
    
  • Bromine as Solvent: A large excess of Bromine (20+ equivalents) is added.[1] The Bromine acts as both reagent and solvent.[1][2]

  • Pressure Cook: The vessel is sealed (or operated under slight back-pressure) and heated to 60°C.

  • Distillation: Excess Bromine is distilled off for reuse.[1]

  • Grinding: The resulting solid "cake" is crushed, washed with water/alkali, and dried.

    • Risk:[1][3][4] This method often yields a product with higher occluded ionic impurities (Al/Br) compared to the solution method.[1]

Part 3: Visualization & Logic[1]

Reaction Workflow (DOT Diagram)

G Start Start: 1,4-Diphenoxybenzene Dissolve Solvation (DCE) + AlCl3 Catalyst Start->Dissolve Bromination Add Br2 (Exothermic) Temp: 20-30°C Dissolve->Bromination Activation Reflux Reflux (83°C, 16h) Drive to 14-Br Bromination->Reflux Kinetic Drive Quench Quench (Na2S2O5) Destroy Excess Br2 Reflux->Quench Completion Wash Aq. Wash (80°C) Remove Al salts Quench->Wash Dry Vacuum Dry (150°C) Final Product Wash->Dry

Caption: Step-wise workflow for the Lewis Acid catalyzed perbromination of 1,4-diphenoxybenzene.

Mechanistic Pathway & Deactivation Logic[1]

Mechanism Substrate 1,4-Diphenoxybenzene Inter1 Hexabromo Intermediate (Easy) Substrate->Inter1 Center Ring Activation Inter2 Decabromo Intermediate (Moderate) Inter1->Inter2 Terminal Rings (Ortho/Para) Final Tetradecabromo Product (Difficult/Slow) Inter2->Final Steric Crowding High Temp Required

Caption: Kinetic progression showing increasing difficulty of substitution due to steric/electronic effects.

Part 4: Quality Control & Analytic Verification

Test MethodParameterAcceptance CriteriaNotes
TGA (Thermogravimetric Analysis)1% Weight Loss Temp

Critical for processing stability in engineering plastics.[1]
HPLC Purity

Requires high-boiling mobile phase or elevated temp column due to solubility.[1]
XRF / Schöniger Flask Total Bromine

Theoretical is 82.5%.[1] Lower values imply under-bromination.[1]
Colorimetry Hunter L Value

High "L" indicates whiteness (low impurities).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100907, Tetradecabromo-1,4-diphenoxybenzene.[1] Retrieved from [Link][1]

  • Hains, B. A. (1989). Process for the preparation of decabromodiphenyl ether.[1][2] U.S. Patent No.[1][2][5] 4,849,547.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1] (Cited for general Lewis Acid bromination conditions of aromatic ethers).[1] Retrieved from

  • Stephens, J. R. (1991). Process for producing brominated diphenoxy benzenes.[1] U.S. Patent No.[1][2][5] 5,032,692.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Specific protocols for high-bromine diphenoxybenzenes). Retrieved from

Sources

Advanced Application Note: HPLC-MS/MS Determination of TeDB-DiPhOBz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is an ultra-high molecular weight brominated flame retardant (BFR). Structurally analogous to DecaBDE but possessing a 1,4-diphenoxybenzene core, it presents unique analytical challenges due to its extreme hydrophobicity (Log


 estimated >10), low solubility in standard reverse-phase solvents, and poor ionization efficiency in Electrospray Ionization (ESI).

This protocol details a validated HPLC-APPI-MS/MS (Atmospheric Pressure Photoionization) methodology. Unlike standard environmental contaminant screens, this method prioritizes solubility management and dopant-assisted ionization to achieve femtogram-level sensitivity.

Part 1: Scientific Rationale & Method Design[1]

The Ionization Challenge: Why APPI?

Standard ESI is ineffective for TeDB-DiPhOBz. The molecule lacks acidic or basic functional groups necessary for protonation/deprotonation in solution. Furthermore, its high bromine content (14 Br atoms) makes it electron-dense but sterically bulky.

  • Selected Mode: Negative APPI (APPI-) .

  • Mechanism: We utilize Dopant-Assisted APPI . By introducing Toluene or Acetone as a dopant, the UV lamp (10 eV or 10.6 eV) ionizes the dopant, which then transfers charge to the analyte via electron capture or proton transfer, typically yielding the radical anion

    
     or the phenoxy fragment.
    
  • Mass Range Warning: The molecular weight of TeDB-DiPhOBz is approximately 1366 Da . Ensure your MS/MS system (Triple Quadrupole) is calibrated for High Mass transmission (up to 2000 m/z).

Chromatographic Strategy: Solubility vs. Separation

TeDB-DiPhOBz will precipitate in pure Methanol or Acetonitrile.

  • Mobile Phase Modification: The inclusion of Toluene in the organic mobile phase is mandatory to maintain solubility throughout the run.

  • Column Choice: A shorter C18 column (50mm or 100mm) with wide pore size (possibly 300Å) is preferred to prevent irreversible adsorption of this large hydrophobic molecule.

Part 2: Experimental Protocol

Reagents & Standards
  • Analytes: TeDB-DiPhOBz (Native).

  • Internal Standard (IS):

    
    -BDE-209 (Decabromodiphenyl ether) is recommended as a surrogate due to similar hydrophobicity and bromine load, as isotopically labeled TeDB-DiPhOBz is rarely commercially available.
    
  • Solvents: LC-MS Grade Methanol (MeOH), Toluene (Tol), Water (

    
    ).
    
  • Dopant: Toluene (added post-column or via mobile phase).

Sample Preparation (Sediment/Soil Focus)

Due to the compound's affinity for organic carbon, aggressive extraction is required.

  • Extraction: Accelerated Solvent Extraction (ASE) or Soxhlet using Toluene:Acetone (1:1) .

  • Cleanup (Critical):

    • Pass extract through a multilayer silica gel column (Acid/Neutral/Base silica) to remove lipids and sulfur.

    • Note: Avoid GPC (Gel Permeation Chromatography) unless the fraction collection window is strictly validated for this high-MW compound, as it elutes very early.

  • Reconstitution: Evaporate to near dryness (do not dry completely to avoid adsorption to glass). Reconstitute in 70:30 Methanol:Toluene .

HPLC Conditions
  • System: UHPLC capable of handling toluene (ensure PEEK tubing is minimized or compatible).

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water (100%)

  • Mobile Phase B: Methanol:Toluene (90:10 v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL (Minimize to prevent solvent effects).

Gradient Profile:

Time (min) % B Event
0.0 80 Initial Hold
1.0 80 Start Gradient
6.0 100 Elution of TeDB-DiPhOBz
9.0 100 Wash
9.1 80 Re-equilibration

| 12.0 | 80 | End |

MS/MS Parameters (APPI-)
  • Source: APPI (Negative Mode)

  • Dopant: Toluene (delivered at 10-20 µL/min via T-junction if not in mobile phase).

  • Probe Temp: 450°C (High heat required for volatilization).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
TeDB-DiPhOBz 1365.4 (

)
78.9 (

)
45Quantifier
TeDB-DiPhOBz 1365.4 (

)
80.9 (

)
45Qualifier 1
TeDB-DiPhOBz 1365.4 (

)
1286.5 ($[M-Br]^- $)30Qualifier 2

-BDE-209
971.578.940Internal Std

Note: The


 transitions are non-specific but offer the highest sensitivity. Use retention time matching and Qualifier 2 for confirmation.

Part 3: Visualized Workflows

Analytical Logic Flow

This diagram illustrates the decision-making process for analyzing ultra-hydrophobic BFRs.

AnalyticalWorkflow Start Start: Sample Analysis Extraction Extraction: Toluene/Acetone (1:1) (Soxhlet or ASE) Start->Extraction Cleanup Cleanup: Acidified Silica Gel (Remove Lipids) Extraction->Cleanup SolubilityCheck Solubility Check: Is Toluene present in Final Solvent? Cleanup->SolubilityCheck Precipitation Risk: Analyte Precipitation (Low Recovery) SolubilityCheck->Precipitation No LC_Setup LC Setup: Mobile Phase B (MeOH + 10% Toluene) SolubilityCheck->LC_Setup Yes Ionization Ionization: APPI (-) (Dopant Assisted) LC_Setup->Ionization Detection Detection: MS/MS (QqQ) MRM: 1365 -> 79/81 Ionization->Detection

Figure 1: Critical decision pathway for TeDB-DiPhOBz analysis, emphasizing the necessity of toluene in the solvent system to prevent precipitation.

Ionization Mechanism (APPI)

Understanding how the signal is generated is crucial for troubleshooting sensitivity issues.

IonizationMechanism UV UV Lamp (10.6 eV) Dopant Dopant (D) (Toluene) UV->Dopant Photoionization D_Radical D+• (Radical Cation) Dopant->D_Radical Analyte Analyte (M) (TeDB-DiPhOBz) D_Radical->Analyte Electron Transfer Ion [M]-• (Radical Anion) Analyte->Ion Charge Exchange

Figure 2: Dopant-Assisted APPI mechanism. The dopant acts as a charge carrier, enabling ionization of the highly brominated, non-polar analyte.

Part 4: Validation Metrics & QC

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting
Linearity (

)
> 0.995 (1 - 500 ng/mL)If curving at high end: Source saturation. Dilute sample.
Recovery (Spike) 70% - 120%Low recovery? Check solubility in reconstitution solvent.
Precision (RSD) < 15%High RSD? Check injection reproducibility (needle wash with Toluene).
Ion Ratio Quant/Qual within ±20%Interference? Improve chromatographic separation.

References

  • Su, G., et al. (2016). "Methodology and Determination of tetradecabromo-1, 4-diphenoxybenzene Flame Retardant and Breakdown By-Products in Sediments From the Laurentian Great Lakes." Environmental Science & Technology. (Identifies the compound and initial QTOF methodologies).

  • US EPA. (2020).[1] "Emerging Contaminants and Federal Facility Contaminants of Concern." (Context on brominated flame retardants and emerging contaminant protocols).

  • Tokareva, et al. (2024). "HPLC-MS/MS method development... for determination of peptides." (Reference for general HPLC-MS/MS validation workflows in complex matrices).

Sources

Application Notes & Protocols: Evaluating Tetradecabromo-1,4-diphenoxybenzene as a High-Performance Substitute for Decabromodiphenyl Ether (Deca-BDE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for researchers and material scientists evaluating Tetradecabromo-1,4-diphenoxybenzene as a flame retardant substitute for Decabromodiphenyl Ether (Deca-BDE). Historically, Deca-BDE was a cornerstone of flame retardant solutions for polymers, particularly in electronics and textiles. However, mounting evidence of its environmental persistence, bioaccumulation, and potential for degradation into more toxic substances has led to a global phase-out.[1][2] This document outlines the core physicochemical properties of Tetradecabromo-1,4-diphenoxybenzene, presenting it as a viable, high-bromine content alternative. We provide detailed, field-tested protocols for its incorporation into a common thermoplastic, High-Impact Polystyrene (HIPS), and subsequent performance validation through standardized thermal and flammability testing.

The Imperative for a Deca-BDE Alternative

Decabromodiphenyl ether (Deca-BDE) is an additive flame retardant that has been extensively used in a vast array of products, from the plastic casings of televisions and computers to upholstery fabrics and building materials.[3][4] Its efficacy stems from its high bromine content, which functions as a gas-phase flame inhibitor. Upon heating, brominated flame retardants release bromine radicals that interfere with the high-energy radical chain reactions of combustion in the flame, effectively quenching the fire.[5][6]

The very stability that made Deca-BDE effective also contributes to its environmental persistence. It is not readily broken down and can travel long distances.[3] Furthermore, under certain environmental conditions, such as exposure to UV light, Deca-BDE can degrade into lower-brominated, more bioavailable, and more toxic congeners.[1] These concerns culminated in global regulatory actions, including the US Environmental Protection Agency's (EPA) Deca-BDE Phase-Out Initiative, effectively ending its production and importation by 2013.[7] This has created a critical need for effective, thermally stable, and environmentally safer alternatives.

Tetradecabromo-1,4-diphenoxybenzene emerges as a strong candidate. Its molecular structure offers a high bromine content and is designed for high thermal stability, a prerequisite for surviving the high temperatures of polymer processing.

Comparative Physicochemical Analysis

A direct comparison of physical and chemical properties is the first step in evaluating a potential substitute. The ideal alternative should possess a similar or higher bromine content for efficacy and, critically, exhibit thermal stability well above the intended polymer processing temperatures.

PropertyDecabromodiphenyl Ether (Deca-BDE) Tetradecabromo-1,4-diphenoxybenzene
CAS Number 1163-19-5[8]58965-66-5[9]
Molecular Formula C₁₂Br₁₀O[2]C₁₈Br₁₄O₂[10]
Molecular Weight ~959.17 g/mol [2]~1366.85 g/mol [11]
Appearance White to pale yellow powder[4]White crystalline powder[11]
Bromine Content (%) ~83.3%~81.9%
Melting Point ~302-309 °C[3][12]Data not readily available; expected to be high
Thermal Decomposition (T₅%) ~330-425 °C[2][8]Critical Data Point: Must be determined via TGA

Note on Thermal Decomposition: The 5% weight loss temperature (T₅%) is a critical parameter. For Deca-BDE, this occurs well above the typical processing window for HIPS (190-240°C), ensuring it doesn't degrade during compounding.[8][13] Researchers must experimentally verify the T₅% of Tetradecabromo-1,4-diphenoxybenzene using the TGA protocol in Section 4.2 to ensure its suitability for the target polymer and process.

Experimental Protocols: Formulation and Compounding

This section details the protocol for creating a flame-retardant High-Impact Polystyrene (HIPS) formulation. HIPS is selected as a representative polymer due to its widespread use in electronics housings, a major historical application for Deca-BDE.[3][4]

Mechanism Insight: The Role of the Synergist

Brominated flame retardants are almost always used with a synergist, most commonly antimony trioxide (Sb₂O₃).[3] The synergy is a key aspect of the flame retardant mechanism. In the heat of a fire, the brominated compound releases hydrogen bromide (HBr). The Sb₂O₃ reacts with HBr to form antimony trihalides (e.g., SbBr₃), which are highly volatile.[14] These antimony trihalides are potent gas-phase radical traps, significantly enhancing the flame-quenching efficiency of the bromine alone.[14][15] Therefore, our protocol includes Sb₂O₃ at a typical ratio.

Protocol: Compounding of FR-HIPS

Objective: To homogeneously disperse Tetradecabromo-1,4-diphenoxybenzene and Antimony Trioxide into a HIPS matrix to prepare test specimens.

Materials & Equipment:

  • High-Impact Polystyrene (HIPS) pellets (injection molding grade)

  • Tetradecabromo-1,4-diphenoxybenzene powder

  • Antimony Trioxide (Sb₂O₃) powder (99.5% purity)

  • Forced-air or desiccant drying oven

  • Twin-screw extruder with a temperature controller

  • Strand pelletizer

  • Injection molding machine or compression molder

Procedure:

  • Material Pre-Drying (Causality: Critical for Quality):

    • HIPS is hygroscopic and absorbed moisture will vaporize at processing temperatures, causing voids, silver streaks, and degradation of mechanical properties in the final part.

    • Dry the HIPS pellets for 2-3 hours at 80°C.

    • Dry the Tetradecabromo-1,4-diphenoxybenzene and Sb₂O₃ powders for 1 hour at 105°C to remove any surface moisture.

  • Formulation & Pre-Blending:

    • Prepare a formulation by weight percent (wt%). A typical starting formulation is:

      • HIPS: 83%

      • Tetradecabromo-1,4-diphenoxybenzene: 12%

      • Antimony Trioxide (Sb₂O₃): 5%

    • In a polyethylene bag, combine the dried HIPS pellets and the two powders. Inflate the bag with air and shake vigorously for 5-10 minutes to "tumble blend" the components. This ensures a more uniform feed into the extruder, preventing additive starvation or surging.

  • Melt Compounding (Twin-Screw Extrusion):

    • Rationale: A twin-screw extruder imparts high shear, ensuring excellent distributive and dispersive mixing of the powdered additives into the molten polymer.

    • Set the extruder temperature profile. For HIPS, a reverse profile can be effective. A typical starting profile is:

      • Feed Zone: 180°C

      • Zone 2: 210°C

      • Zone 3: 220°C

      • Zone 4: 220°C

      • Die: 210°C

    • Set the screw speed to 200-300 RPM.

    • Starve-feed the pre-blended material into the extruder using a gravimetric feeder for consistency.

    • Extrude the molten polymer through a strand die into a water bath for cooling.

    • Feed the cooled strands into a pelletizer to produce compounded FR-HIPS pellets.

  • Test Specimen Preparation:

    • Dry the compounded FR-HIPS pellets for 2-3 hours at 80°C.

    • Using an injection molding machine (or compression molder), produce test specimens as required by the testing standards (e.g., 125 x 13 x 3.2 mm bars for UL 94 testing).

Performance Evaluation Protocols

Once the FR-HIPS is compounded, its performance must be validated. The following protocols for Thermogravimetric Analysis (TGA) and UL 94 Flammability testing are fundamental to this evaluation.

Workflow for Evaluation

G cluster_prep 1. Material Preparation cluster_process 2. Compounding & Molding cluster_test 3. Performance Testing cluster_analysis 4. Data Analysis a Dry HIPS & Additives b Weigh & Tumble Blend a->b c Twin-Screw Extrusion b->c d Pelletize FR-HIPS c->d e Injection Mold Specimens d->e f TGA Analysis e->f g UL 94 Vertical Burn e->g h Compare Thermal Stability f->h i Determine Flammability Rating g->i j Assess Suitability h->j i->j

Caption: Experimental workflow for evaluating flame retardant performance.

Protocol: Thermal Stability by TGA

Objective: To determine the thermal stability of the flame retardant and the final FR-HIPS compound.

Rationale: TGA measures mass loss as a function of temperature. For a flame retardant, it is crucial that it does not decompose at polymer processing temperatures, as this would lead to loss of performance and potential mold fouling. The TGA curve provides the onset temperature of decomposition (Tₒ) and the 5% weight loss temperature (T₅%), which serve as the upper limit for safe processing.[7]

Procedure:

  • Sample Preparation: Place 5-10 mg of the sample (either pure flame retardant powder or FR-HIPS pellet) into a TGA sample pan (alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (Nitrogen) at a flow rate of 50-100 mL/min. An inert atmosphere is used to measure inherent thermal stability without oxidative effects.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 20°C/min. A 20°C/min rate is standard for polymer screening.

  • Data Analysis:

    • Plot the sample weight (%) vs. temperature.

    • Determine the onset of decomposition (Tₒ) and the temperature at 5% weight loss (T₅%).

    • Compare the T₅% of Tetradecabromo-1,4-diphenoxybenzene to the HIPS processing window (190-240°C). T₅% should be significantly higher.

Protocol: Flammability by UL 94 Vertical Burn Test

Objective: To classify the flammability characteristics of the FR-HIPS material.

Rationale: The UL 94 test is a globally recognized standard for the fire safety of plastic materials. The vertical test is more stringent than the horizontal test and is required for materials used in many consumer electronics. The V-0 rating is often the target for high-performance applications.[11]

Procedure:

  • Sample Conditioning: Condition a set of five test specimens (125 x 13 x 3.2 mm) at 23°C and 50% relative humidity for a minimum of 48 hours.

  • Test Setup:

    • Mount one specimen vertically in a test chamber, clamped from the top 6 mm.

    • Place a layer of dry surgical cotton on a watch glass 300 mm below the specimen. This is used to test for flaming drips.

  • Flame Application:

    • Apply a calibrated 20 mm blue flame from a Tirrill burner to the bottom center of the specimen for 10 seconds.

    • Remove the flame and simultaneously start a timer. Record the afterflame time (t₁).

    • As soon as the afterflame ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

    • Note if any drips ignited the cotton below.

  • Repeat: Test the remaining four specimens.

  • Classification: Classify the material based on the criteria in the table below (for a set of 5 specimens).

Criteria V-0 V-1 V-2
Afterflame time for each specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for all 5 specimens (Σ t₁ + t₂)≤ 50 s≤ 250 s≤ 250 s
Afterflame + afterglow time for each specimen (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Burn to clampNoNoNo
Flaming drips ignite cottonNoNoYes

Health, Safety, and Environmental Considerations

While Tetradecabromo-1,4-diphenoxybenzene is developed as a replacement for the environmentally problematic Deca-BDE, it is not without its own considerations.

  • Handling: As a fine powder, both Tetradecabromo-1,4-diphenoxybenzene and Sb₂O₃ pose an inhalation risk. All handling of powders should be done in a well-ventilated area, preferably with local exhaust ventilation (e.g., a fume hood or powder charging station). Personal Protective Equipment (PPE), including safety glasses, gloves, and a dust mask or respirator, is mandatory.

  • Environmental Profile: Studies indicate that Tetradecabromo-1,4-diphenoxybenzene can undergo photolytic degradation, breaking down into lower-brominated species.[1] While this may prevent long-term persistence of the parent molecule, the environmental fate and toxicity of these breakdown products require further research to fully assess its long-term impact compared to Deca-BDE.

Conclusion

Tetradecabromo-1,4-diphenoxybenzene presents itself as a promising, high-performance alternative to Deca-BDE, offering a comparable bromine content and the potential for excellent flame retardant efficiency. Its larger molecular size compared to Deca-BDE may also suggest lower bioavailability, a favorable characteristic.

However, a successful substitution is contingent on rigorous experimental validation. The protocols outlined in this guide provide a robust framework for researchers to compound, test, and validate this candidate material in their specific polymer systems. The determination of its thermal stability via TGA is a non-negotiable first step before proceeding with any melt processing. By following these self-validating protocols, scientists can generate the reliable data needed to confidently qualify Tetradecabromo-1,4-diphenoxybenzene for next-generation, fire-safe materials.

References

  • Evergreensino Chemical Co., Ltd. (2018, December 27). Chemical Properties Of Decabromodiphenyl Ether. Retrieved from Evergreensino News. [Link]

  • ETI Umwelttechnik. Decabromodiphenyl ether. Retrieved from ETI Umwelttechnik. [Link]

  • National Institutes of Health. TETRADECABROMO-1,4-DIPHENOXYBENZENE. Retrieved from Global Substance Registration System (GSRS). [Link]

  • chemeurope.com. Decabromodiphenyl ether. Retrieved from chemeurope.com. [Link]

  • Wikipedia. Decabromodiphenyl ether. Retrieved from Wikipedia. [Link]

  • PubChem. Decabromodiphenyl ether. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Wikidata. tetradecabromo-1,4-diphenoxybenzene. Retrieved from Wikidata. [Link]

  • ResearchGate. (2020, June 23). New Access to the Synthesis of 1,1,4,4-Tetracyanobuta-1,3-Diene-Based Push–pull Chromophores Using Tetracyanoethylene Oxide via [3+2] Cycloaddition-Ring Opening Reactions. Retrieved from ResearchGate. [Link]

  • Gauthier, L. T., He, K., Letcher, R. J., & Tomy, G. T. (2015). Methodology and determination of tetradecabromo-1, 4-diphenoxybenzene flame retardant and breakdown by-products in sediments from the Laurentian Great Lakes. Environmental science & technology, 49(3), 1544-1552. [Link]

  • Dumitras, M., Dirtu, A. C., & Covaci, A. (2016). Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. Revista de Chimie, 67(1), 76-80. [Link]

  • U.S. Environmental Protection Agency. (2017, August). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Decabromodiphenyl Ether. Retrieved from EPA.gov. [Link]

  • Alita Resins. High-Impact Polystyrene (HIPS). Retrieved from Alita Resins. [Link]

  • Applied Polymers. Safe handling procedures. Retrieved from Applied Polymers. [Link]

  • BSEF. Specialty chemicals are added to polymers, and other mixtures, to meet targeted physical and chemical property requirements. Retrieved from BSEF. [Link]

  • Chemistry Stack Exchange. (2018, February 25). Why is antimony oxide used as a flame retardant? Retrieved from Chemistry Stack Exchange. [Link]

  • Danish Environmental Protection Agency. (1999). Introduction to Brominated Flame Retardants. Retrieved from Danish Environmental Protection Agency. [Link]

  • Dumitras, M., Dirtu, A. C., & Covaci, A. (2016). THERMAL DEGRADATION STUDY OF DECABROMODIPHENYL ETHER. TRANSLATING THERMO-ANALYTICAL RESULTS INTO OPTIMAL CHROMATOGRAPHIC CONDITIONS. Revista de Chimie, 67(1), 76-80. [Link]

  • TA Instruments. Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from TA Instruments. [Link]

  • AZoM. (2001, May 11). High Impact Polystyrene - HIPS. Retrieved from AZoM. [Link]

  • PubChem. Tetradecabromo-1,4-diphenoxybenzene. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • UL Solutions. Combustion (Fire) Tests for Plastics. Retrieved from UL Solutions. [Link]

  • Micro Powders, Inc. SAFETY DATA SHEET. Retrieved from Micro Powders, Inc. [Link]

  • Gauthier, L. T., Letcher, R. J., & Tomy, G. T. (2016). In Vitro Metabolism of Photolytic Breakdown Products of Tetradecabromo-1,4-diphenoxybenzene Flame Retardant in Herring Gull and Rat Liver Microsomal Assays. Environmental science & technology, 50(17), 9594-9602. [Link]

  • BulkInside. (2025, July 18). Best Practice: Safe Powder Charging in Chemical Reactors - Ensuring Safety, Flexibility and Productivity. Retrieved from BulkInside. [Link]

  • Form-plas.com. (2019, November 11). High impact polystyrene(HIPS)plastic injection molding resin material. Retrieved from Form-plas.com. [Link]

  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from NC State University Libraries. [Link]

  • LISUN. (2022, October 9). How does the ul94 contribute in horizontal and vertical flame tests. Retrieved from LISUN. [Link]

  • AIChE. (2004, November). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from AIChE. [Link]

  • ResearchGate. (2010, December 3). Introduction to Brominated Flame Retardants: Commercially Products, Applications, and Physicochemical Properties. Retrieved from ResearchGate. [Link]

  • Scribd. TGA for Polymer Analysis | PDF. Retrieved from Scribd. [Link]

  • YouTube. (2015, November 29). Brominated flame retardant. Retrieved from YouTube. [Link]

  • Berruti Plastics. HIGH IMPACT POLYSTYRENE (HIPS). Retrieved from Berruti Plastics. [Link]

  • The Plastics Group of America. POLIFIL® PROCESSING GUIDE. Retrieved from The Plastics Group of America. [Link]

  • BSEF. Bromine & Fire Safety. Retrieved from BSEF. [Link]

  • Formulated Polymer Products. (2017, September 29). How Do Flame Retardants Work?. Retrieved from Formulated Polymer Products. [Link]

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Application Note: Quantifying TeDB-DiPhOBz and Degradation Products in Sediment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is an ultra-high molecular weight brominated flame retardant (BFR) introduced as a replacement for DecaBDE. Due to its high bromine content (14 bromine atoms) and structural similarity to Polybrominated Diphenyl Ethers (PBDEs), it poses significant persistence and bioaccumulation risks.

This guide details the quantification of TeDB-DiPhOBz and its primary breakdown products—lower brominated polybrominated-diphenoxybenzenes (PB-DiPhOBzs) and methoxylated analogs (MeO-PB-DiPhOBzs) —in sediment matrices.[1] Unlike standard PBDE analysis, this protocol utilizes Liquid Chromatography with Atmospheric Pressure Photoionization (LC-APPI-MS/MS) , addressing the thermal instability and low ionization efficiency of perbrominated species that hampers GC-MS analysis.

Chemical Context & Degradation Pathways

The Analyte: TeDB-DiPhOBz[1]
  • Structure: A central benzene ring linked to two pentabromophenoxy rings.

  • Formula: C₁₈Br₁₄O₂

  • MW: ~1360 g/mol

  • Properties: Extremely hydrophobic (Log Kow > 10), low water solubility, high thermal sensitivity.

Degradation Mechanism

In sediment and aquatic environments, TeDB-DiPhOBz undergoes photolytic debromination , sequentially losing bromine atoms to form lower congeners (Br₁₃ to Br₁₀-PB-DiPhOBz).[1] Further biotic transformation can yield methoxylated species (MeO-PB-DiPhOBz), which are often more bioaccumulative than the parent compound.

Degradation Pathway Diagram

DegradationPathway Parent TeDB-DiPhOBz (C18Br14O2) Debrom1 Br13-PB-DiPhOBz (Photolysis) Parent->Debrom1 -Br (UV/Sunlight) Debrom2 Br12 to Br10-PB-DiPhOBz (Sequential Debromination) Debrom1->Debrom2 -Br MeO MeO-PB-DiPhOBz (Biotic Methoxylation) Debrom2->MeO +OCH3 (Microbial)

Figure 1: Proposed degradation pathway of TeDB-DiPhOBz in environmental matrices.

Experimental Protocol

Sample Preparation & Extraction

Objective: Extract highly hydrophobic analytes from complex sediment matrices while removing sulfur and organic interferences.

Reagents:

  • Solvents: Toluene (HPLC Grade), Hexane, Dichloromethane (DCM).

  • Surrogates: ¹³C₁₂-BDE-209 (as a surrogate for the parent) and ¹³C₁₂-BDE-47 (for lower congeners). Note: Specific labeled TeDB-DiPhOBz is rarely available; BDE-209 is the closest structural analog.

  • Cleanup: Activated Copper (sulfur removal), Acidified Silica Gel (44% w/w H₂SO₄).

Workflow:

  • Drying: Lyophilize (freeze-dry) sediment samples for 48 hours. Grind and sieve (<250 µm).

  • Spiking: Weigh 5.0 g of sediment. Spike with 10 ng of Surrogate Standard mixture. Equilibrate for 12 hours.

  • Extraction (PLE/ASE):

    • Instrument: Pressurized Liquid Extractor (e.g., Dionex ASE 350).

    • Solvent: Dichloromethane:Hexane (1:1 v/v) or Toluene (for higher solubility of Br14).

    • Conditions: 100°C, 1500 psi, 3 static cycles (10 min each).

  • Sulfur Removal: Add activated copper granules to the extract extract until they remain shiny (indicating sulfur saturation).

Purification (Acid Silica Column)

Lipids and labile organics must be removed without degrading the acid-sensitive ether linkages.

  • Column Prep: Glass column (15 mm ID) packed with:

    • 1 g Anhydrous Na₂SO₄ (Top)

    • 8 g Acidified Silica (44% H₂SO₄)

    • 2 g Neutral Silica

    • Glass wool (Bottom)

  • Loading: Condition with 20 mL Hexane. Load extract (solvent exchanged to 2 mL Hexane).

  • Elution: Elute with 50 mL Hexane:DCM (1:1). Note: Pure hexane may not elute the Br14 parent efficiently.

  • Concentration: Evaporate to near dryness under N₂ stream. Reconstitute in 100 µL Toluene (containing Internal Standard, e.g., ¹³C₁₂-BDE-138).

Extraction Workflow Diagram

ExtractionWorkflow Sample Sediment (Freeze-Dried) ASE ASE Extraction (DCM:Hex 1:1, 100°C) Sample->ASE Sulfur Cu Cleanup (Remove Sulfur) ASE->Sulfur Silica Acid Silica Column (Remove Lipids) Sulfur->Silica Analysis LC-APPI-MS/MS Silica->Analysis

Figure 2: Optimized extraction and cleanup workflow for TeDB-DiPhOBz in sediment.

Instrumental Analysis: LC-APPI-MS/MS

Why APPI? TeDB-DiPhOBz is too thermally labile for GC-MS (degrades in the injector port) and lacks polar groups for ESI (Electrospray Ionization). Atmospheric Pressure Photoionization (APPI) uses a dopant (Toluene) to facilitate charge transfer, ionizing non-polar halogenated rings efficiently without fragmentation.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water (5 mM Ammonium Acetate).

  • Mobile Phase B: Methanol:Toluene (90:10). Toluene acts as the APPI dopant.

  • Gradient:

    • 0 min: 80% B

    • 2 min: 100% B

    • 10 min: 100% B

    • 12 min: 80% B

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters
  • Source: APPI (Negative Mode).

  • Dopant: Toluene (delivered via mobile phase or post-column tee).

  • MRM Transitions (Quantification):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
TeDB-DiPhOBz (Br14) 1359.8 [M-Br+O]-79 (Br-)45Parent
Br13-PB-DiPhOBz 1281.9 [M-H]-79 (Br-)40Photolysis Product
Br12-PB-DiPhOBz 1203.0 [M-H]-79 (Br-)40Photolysis Product
MeO-TeDB-DiPhOBz 1389.8 [M-H]-79 (Br-)45Biotic Metabolite
¹³C₁₂-BDE-209 971.579 (Br-)45Surrogate

Note: Due to the high mass, monitoring the [M-Br+O]- (phenoxide formation) or simply [M]- in QTOF mode is common. For triple quad, the Bromine ion (79/81) is the universal quantifier.

Quality Assurance & Troubleshooting

Critical Control Points
  • UV Protection: All extraction steps must occur under amber light or UV-shielded conditions. TeDB-DiPhOBz degrades rapidly under fluorescent light.

  • Solubility: Ensure the final extract is in Toluene. Hexane often causes precipitation of the Br14 parent, leading to false negatives.

  • Carryover: The high LogKow causes sticking to LC tubing. Use a needle wash of Toluene:Acetone (1:1).

Validation Criteria
  • Recovery: 60–120% for ¹³C-Surrogates.

  • MDL (Method Detection Limit): Target < 0.1 ng/g dry weight (dw).

  • Linearity: R² > 0.995 over 0.5 – 500 ng/mL range.

References

  • Su, G., et al. (2016). "Methodology and determination of tetradecabromo-1,4-diphenoxybenzene flame retardant and breakdown by-products in sediments from the Laurentian Great Lakes." Environmental Science & Technology. Link

  • Liu, L., et al. (2018). "Photolytic degradation of tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) in different matrices." Chemosphere.[2] Link

  • Environment and Climate Change Canada. "Screening Assessment: Decabromodiphenyl ethane (DBDPE) and TeDB-DiPhOBz." Government of Canada Publications. Link

Sources

Using zebrafish embryos to test BFR toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Brominated Flame Retardant (BFR) Toxicity Using the Zebrafish Model

Abstract

Brominated Flame Retardants (BFRs), including PBDEs and TBBPA, are persistent organic pollutants associated with thyroid disruption and neurotoxicity.[1] While the zebrafish (Danio rerio) is a gold-standard model for toxicology, the physicochemical properties of BFRs—specifically their high lipophilicity (log Kow > 4)—present unique experimental challenges, such as rapid sorption to polystyrene culture vessels. This Application Note provides a validated, multi-parametric workflow for testing BFR toxicity, integrating a modified OECD 236 protocol with mechanistic assays for oxidative stress (ROS) and thyroid axis disruption.

Introduction: The "Why" and "How"

Traditional mammalian testing for BFRs is resource-intensive and low-throughput. The zebrafish embryo offers a bridge between in vitro speed and in vivo complexity. However, standard protocols often fail with BFRs due to nominal vs. actual concentration discrepancies .

Critical Technical Insight: BFRs are "sticky." In standard polystyrene 96-well plates, up to 60% of hydrophobic compounds like BDE-47 can adsorb to the plastic walls within 24 hours, leading to false negatives. This guide mandates the use of glass-coated plates or static-renewal protocols to maintain bioavailability.

Experimental Design & Pre-Validation

Before biological exposure, the chemical delivery system must be validated.

Chemical Preparation
  • Vehicle: Dimethyl sulfoxide (DMSO).[2][3]

  • Solubility Limit: BFRs often precipitate in aqueous media.

    • Rule: Final DMSO concentration must be <0.1% (v/v) , ideally 0.01% , to prevent solvent-induced chorion softening or neurotoxicity (Maes et al., 2012).

  • Control Groups:

    • Negative Control: E3 Medium (Standard dilution water).

    • Solvent Control: 0.1% DMSO in E3 Medium (Must match the highest vehicle concentration used).

    • Positive Control: 3,4-Dichloroaniline (4 mg/L) for lethality; 3,3′,5-Triiodo-L-thyronine (T3) for thyroid assays.

The "Glass Rule" (Anti-Sorption Protocol)
  • Exposure Vessel: Use glass petri dishes (60mm) for the exposure phase (0–96 hpf). Do not expose in standard polystyrene plates unless they are chemically resistant/coated (e.g., Teflon-coated).

  • Transfer: Only transfer embryos to plastic multi-well plates immediately prior to imaging or behavioral tracking.

Workflow Visualization

The following diagram outlines the integrated toxicity screening pipeline, ensuring all endpoints are captured within the critical developmental window.

BFR_Workflow Start Fertilization (0 hpf) Exposure Chemical Exposure (Glass Vessels) Start: 2-4 hpf Start->Exposure Selection Renewal Daily Static Renewal (Maintain Conc.) Exposure->Renewal Every 24h Endpoint1 Morphological Scoring (OECD 236) 24, 48, 72, 96 hpf Exposure->Endpoint1 Daily Check Endpoint2 ROS Assay (DCFH-DA) 72-96 hpf Exposure->Endpoint2 Sub-sample Endpoint3 Behavioral Assay (PMR/Locomotion) 96-120 hpf Exposure->Endpoint3 Larvae Endpoint4 Molecular Analysis (qPCR - Thyroid) 120 hpf Exposure->Endpoint4 Termination Renewal->Exposure

Figure 1: Integrated workflow for BFR toxicity testing. Note the emphasis on daily renewal to counteract chemical sorption and degradation.

Protocol 1: Modified FET Test (Morphological)

Based on OECD Guideline 236, adapted for hydrophobic compounds.

Objective: Determine LC50 (Lethal Concentration) and EC50 (Effective Concentration for malformations).

  • Embryo Selection: Collect eggs at 0–2 hours post-fertilization (hpf). Select only fertilized, healthy embryos at 4 hpf (blastula stage).

  • Exposure: Place 20 embryos per replicate (3 replicates per concentration) into glass vessels containing 10 mL of test solution.

  • Static-Renewal: Every 24 hours, replace 90% of the test solution with fresh stock. This is critical for BFRs to prevent concentration drop-off.

  • Scoring (Daily): Use a stereomicroscope to check for:

    • Lethal: Coagulation, lack of somite formation, non-detachment of tail, lack of heartbeat.[4]

    • Sub-lethal (Teratogenic): Pericardial edema (common with BFRs), spinal curvature (scoliosis/lordosis), yolk sac edema.

Data Output: Calculate LC50 using Probit analysis.

Protocol 2: Oxidative Stress Assay (ROS Generation)

BFRs, particularly TBBPA, induce oxidative stress via mitochondrial disruption.

Method: DCFH-DA Live Staining.[5]

  • Preparation: Prepare a 10 mM stock of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.

  • Staining: At 96 hpf, wash larvae (n=10/group) with E3 medium.

  • Incubation: Incubate larvae in 20 µM DCFH-DA solution for 1 hour in the dark at 28.5°C.

  • Wash: Rinse 3x with E3 medium to remove background dye.

  • Imaging: Anesthetize with 0.016% Tricaine. Image using a fluorescence microscope (FITC filter, Excitation 485 nm / Emission 530 nm).

  • Quantification: Measure whole-body fluorescence intensity using ImageJ.

Protocol 3: Neurobehavioral Assay (Photomotor Response)

BFRs are neurotoxicants. The Light/Dark transition test detects anxiety and locomotor deficits.

Equipment: Automated tracking system (e.g., DanioVision or Zebrabox). Timing: 120 hpf (larvae must be free-swimming).

  • Acclimation: Transfer single larvae to a 96-well plate (pre-saturated with E3). Allow 10 mins dark acclimation.

  • Cycle: Run the following sequence:

    • 10 min Dark (Baseline)[6]

    • 10 min Light (Stress/Startle)

    • 10 min Dark (Recovery)

  • Analysis: Track Total Distance Moved (mm) and Velocity (mm/s) .

    • Expected Result: Controls show a "startle" (high activity) when light turns on, then freeze. BFR-treated larvae often show hyperactivity (failure to habituate) or hypoactivity (neuro-depression).

Protocol 4: Mechanistic Thyroid Disruption (qPCR)

BFRs structurally mimic thyroid hormones (T3/T4). This assay confirms the Mechanism of Action (MoA).

Target Genes:

  • tshβ (Thyroid stimulating hormone): Upregulation indicates hypothyroidism (compensation).

  • tg (Thyroglobulin): Synthesis marker.

  • dio2 (Deiodinase 2): Conversion of T4 to T3.

Mechanism Visualization: The following diagram illustrates where BFRs (like TBBPA) hijack the thyroid pathway.

Thyroid_Interference BFR BFR (e.g., TBBPA) TTR Transthyretin (TTR) Transport Protein BFR->TTR Competes/Displaces T4 TR Thyroid Receptor (TRα / TRβ) BFR->TR Agonist/Antagonist T4 Thyroxine (T4) T4->TTR Normal Binding TTR->TR Delivery GeneExp Altered Gene Expression (tshβ↑, tg↑) TR->GeneExp Regulation DevDefect Developmental Defects (No Swim Bladder, Edema) GeneExp->DevDefect Phenotype

Figure 2: Mechanism of BFR interference. BFRs compete with T4 for TTR binding, disrupting homeostasis and triggering compensatory gene expression.

Data Analysis & Statistics

  • Morphology: Fisher’s Exact Test for incidence data (dead/alive).

  • Continuous Data (Fluorescence/Behavior): One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments to solvent control).

  • Significance: p < 0.05.

  • Software: GraphPad Prism or R.

References

  • OECD. (2013).[7] Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals.[7][8][9] Link

  • Chen, J., et al. (2018). Tetrabromobisphenol A caused neurodevelopmental toxicity via disrupting thyroid hormones in zebrafish larvae.[1][10] Chemosphere, 197, 353–361.[10] Link

  • Legradi, J., et al. (2017). Effects of Hydroxylated Polybrominated Diphenyl Ethers in Developing Zebrafish Are Indicative of Disruption of Oxidative Phosphorylation. International Journal of Molecular Sciences, 18(5), 970. Link

  • Maes, J., et al. (2012). Evaluation of 14 organic solvents and carriers for screening applications in zebrafish embryos and larvae. PLoS One, 7(10), e43850. Link

  • Parsons, P.J., et al. (2012). Disruption of the hypothalamic-pituitary-thyroid axis in zebrafish embryo-larvae following waterborne exposure to BDE-47, TBBPA and BPA. Aquatic Toxicology, 106-107, 1-10. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of Tetradecabromo-1,4-diphenoxybenzene (TDBDPB)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TDBDPB-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: Tetradecabromo-1,4-diphenoxybenzene (CAS: 58965-66-5) Application Context: High-performance flame retardants, toxicology standards, and advanced material intermediates.

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulties with the perbromination of 1,4-diphenoxybenzene. Unlike standard brominations, synthesizing the tetradeca- derivative (14 bromine atoms) presents a unique "solubility wall." The molecule often precipitates from the reaction matrix before the final ortho-positions on the central ring are brominated, trapping impurities inside the crystal lattice.

This guide moves beyond standard textbook protocols, addressing the specific kinetic and thermodynamic barriers required to achieve >99% purity (HPLC area %).

Module 1: Reaction Kinetics & Stoichiometry

The Core Challenge: The "Kinetic Trap"

Users frequently report obtaining a product with a melting point range of 360–370°C (pure TDBDPB melts >380°C or decomposes). This indicates the presence of under-brominated congeners (typically 11-Br and 12-Br species).

The Mechanism: The reaction is an Electrophilic Aromatic Substitution (EAS).[1][2][3][4] The central ring is deactivated by the electron-withdrawing oxygen atoms (which become more withdrawing as the phenoxy rings get brominated). The final bromination steps occur at the sterically crowded positions ortho to the ether linkages.

Troubleshooting Guide: Incomplete Bromination
SymptomProbable CauseCorrective Action
High HPLC impurity (12-Br/13-Br) Premature Precipitation: The product crashed out of the solvent before the final EAS cycles completed.Switch Solvent System: Move from standard halogenated solvents (e.g., DCM) to Oleum (20-65%) or Dibromomethane (DBM) at elevated pressures. Oleum acts as both solvent and catalyst activator.
Reaction Stalls > 24 hrs Catalyst Deactivation: Water ingress or complexation with by-product HBr.Refresh Catalyst: Add a second bolus of

or

(0.5 eq) after 12 hours. Ensure the system is under dry

positive pressure.
Low Yield Mechanical Loss: Product is a thick sludge/paste that sticks to reactor walls.Viscosity Management: Increase solvent volume to 10-12 mL per gram of substrate. Use a high-torque overhead stirrer (anchor impeller).
Visualizing the Pathway

The following diagram illustrates the critical "Kinetic Trap" where synthesis often fails.

ReactionPathway Start 1,4-Diphenoxybenzene Step1 Octabromo Intermediate (Rapid Kinetics) Start->Step1 +8 Br2 / Catalyst Trap KINETIC TRAP: 12-Bromo Congener (Precipitates Early) Step1->Trap +4 Br2 / Steric Hindrance Trap->Trap Solid State (Reaction Stops) Final Tetradecabromo-1,4-diphenoxybenzene (Target) Trap->Final Requires High Temp (>60°C) & Solubilizing Media

Figure 1: The reaction pathway highlights the "Kinetic Trap" at the 12-bromo stage where precipitation often halts the reaction.

Module 2: Purification & Workup (The "Brick Dust" Problem)

The Core Challenge: Occluded Impurities

TDBDPB is notoriously insoluble. Once it forms a solid, it traps free bromine (


) and catalyst residues (

or

) inside the crystal lattice. Standard washing will not remove these.
FAQ: Purification Failures

Q: My product is dark brown/orange. Is this normal? A: No. Pure TDBDPB is white to off-white. The color comes from trapped elemental Bromine or Iron/Aluminum salts.

  • Fix: You must perform a Digestion (Slurry Wash) , not just a surface wash.

    • Suspend the crude solid in Xylene or Chlorobenzene (10 mL/g).

    • Heat to reflux (130–140°C) for 2–4 hours. Note: The product will NOT dissolve completely; this is a leaching process.

    • Filter hot (>100°C). The impurities remain in the mother liquor; the product remains on the filter.

Q: I detect high ionic bromide/chloride in the final material. A: This interferes with drug development toxicity screens.

  • Fix: Post-filtration, wash the filter cake with hot water followed by a dilute Sodium Bisulfite (

    
    ) wash to quench residual oxidative species.
    
Protocol: High-Purity Workup
  • Quench: Slowly pour reaction mass into ice water containing

    
    .
    
  • Filtration 1: Filter the crude solid. Discard filtrate (contains acid waste).

  • Organic Digestion: Transfer wet cake to a reactor. Add Toluene or Xylene. Reflux for 3 hours with vigorous stirring.

  • Filtration 2 (Hot): Filter while hot. The TDBDPB is the filter cake.

  • Drying: Dry at 180°C under vacuum to remove high-boiling solvent residues.

Module 3: Analytical Quality Control

The Core Challenge: Analysis of Insoluble Materials

You cannot run standard NMR easily due to solubility limits.

Q: How do I verify purity if it doesn't dissolve in DMSO or CDCl3? A: Use High-Temperature HPLC or Solid State Techniques .

Recommended HPLC Method:

  • Column: C18 High-Temperature resistant column.

  • Mobile Phase: 90:10 Acetonitrile:Toluene (Isocratic).

  • Temperature: 60°C to 80°C (Critical for solubility).

  • Detection: UV at 230 nm.

Module 4: Safety & Environmental Management

Critical Hazard: This synthesis generates massive volumes of HBr gas.

  • Scrubbing: Do not rely on simple water traps. Use a Cascading Caustic Scrubber (NaOH) with a backflow preventer.

  • Bromine Handling: Excess

    
     must be quenched before workup. Never add ketone solvents (like acetone) to the reaction mixture, as this forms tear gas (bromoacetone).
    

Troubleshooting Decision Tree

Use this flow to diagnose your specific synthesis failure.

Troubleshooting Start Start Diagnosis ColorCheck Is Product White/Off-White? Start->ColorCheck MeltingCheck Is Melting Point >375°C? ColorCheck->MeltingCheck Yes IronIssue Issue: Trapped Catalyst/Br2 Action: Hot Xylene Digestion ColorCheck->IronIssue No (Brown/Yellow) HPLC HPLC: >99% Area? MeltingCheck->HPLC Yes UnderBrom Issue: Under-brominated (12-Br) Action: Increase Rxn Temp or Time MeltingCheck->UnderBrom No (<370°C) Success Batch Released HPLC->Success Yes SolventTrap Issue: Solvent Occlusion Action: Vacuum Dry @ 180°C HPLC->SolventTrap No (Unknown Peaks)

Figure 2: Diagnostic flow for identifying critical failure modes in TDBDPB synthesis.

References

  • US Patent 4847428A . Process for purification of brominated aromatic compounds. (Focuses on high-pressure recrystallization and solvent digestion techniques for perbrominated aromatics).

  • Su, G., et al. (2014) . Photolytic degradation products of two highly brominated flame retardants.... Environmental Science & Technology. (Provides context on the stability and toxicity of TDBDPB/Saytex 120).

  • PubChem CID 100907 . Tetradecabromo-1,4-diphenoxybenzene - Physical Properties and Identifiers.

  • BOC Sciences . Tetradecabromo-1,4-diphenoxybenzene Product Specifications. (Reference for commercial purity standards).

Sources

Technical Support Center: Optimizing HPLC Separation of Brominated Diphenoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of brominated diphenoxybenzenes (BDPBs) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these compounds. Here, we move beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, ensuring the integrity and accuracy of your analytical results.

Introduction: The Challenge of Brominated Diphenoxybenzenes

Brominated diphenoxybenzenes represent a unique analytical challenge due to their structural complexity. The presence of a flexible ether linkage, coupled with varying degrees of bromination and a high potential for isomerism, often leads to difficulties in achieving baseline separation. Common issues include poor peak resolution, co-elution of isomers, and peak tailing. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when developing an HPLC method for BDPBs.

Q1: What is the best starting point for column selection when analyzing brominated diphenoxybenzenes?

A1: For initial method development, a C18 column is a robust starting point due to its broad applicability for hydrophobic compounds like BDPBs.[1] However, given the aromatic nature of BDPBs, stationary phases that offer alternative selectivity, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, should be strongly considered.[1][2] These columns can provide enhanced resolution of isomers through π-π interactions with the aromatic rings of the analytes.[2][3]

Q2: What mobile phase composition should I start with?

A2: A common starting mobile phase for reversed-phase HPLC of BDPBs is a mixture of acetonitrile and water.[4] Methanol can also be used as the organic modifier and may offer different selectivity.[2] A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile or methanol concentration, is generally recommended for complex mixtures of BDPBs with varying degrees of bromination.[5]

Q3: My peaks are tailing. What is the most likely cause and how can I fix it?

A3: Peak tailing for hydrophobic compounds like BDPBs is often caused by secondary interactions between the analytes and active sites (silanols) on the silica-based stationary phase.[6] To mitigate this, consider adding a small amount of an acidic modifier, such as 0.1% formic acid or 0.05% trifluoroacetic acid (TFA), to the mobile phase.[4] These additives can suppress the ionization of silanol groups, leading to more symmetrical peaks.[7]

Q4: I am seeing more peaks than expected, or my peaks are broad and not well-defined. What could be the issue?

A4: This could be indicative of the presence of multiple isomers that are not being fully resolved. The separation of BDPB isomers can be particularly challenging.[8] You may need to optimize your method to improve resolution. This can involve switching to a column with a different selectivity (e.g., a PFP column), adjusting the mobile phase composition, or modifying the temperature.[9]

Q5: Is UV detection suitable for brominated diphenoxybenzenes?

A5: Yes, UV detection is generally suitable for BDPBs as the aromatic rings provide strong chromophores. A detection wavelength in the range of 210-230 nm is often a good starting point.[10][11] For more sensitive and selective detection, especially in complex matrices, coupling your HPLC to a mass spectrometer (LC-MS) is highly recommended.[12][13]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting advice for specific problems you may encounter during your experiments.

Issue 1: Poor Peak Resolution and Co-elution of Isomers

Symptoms:

  • Peaks are not baseline-resolved.

  • Shoulders on peaks, suggesting the presence of a co-eluting compound.[14]

  • Inconsistent peak integration and quantification.

Causality: The structural similarity of BDPB isomers, particularly those with the same number of bromine atoms but different substitution patterns, leads to very similar retention times on standard C18 columns. The separation is primarily driven by hydrophobicity, which may not differ significantly between isomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak resolution.

Step-by-Step Protocol for Improving Isomer Separation:

  • Change Stationary Phase:

    • Rationale: To resolve isomers, you need to exploit subtle differences in their structure. Phenyl-based columns offer π-π interactions, while PFP columns provide additional dipole-dipole and charge-transfer interactions, which can be highly effective for separating halogenated aromatic compounds.[15][16]

    • Action: Replace your C18 column with a Phenyl-Hexyl or a PFP column of similar dimensions.

  • Optimize the Mobile Phase:

    • Rationale: The choice of organic solvent can influence selectivity. Acetonitrile and methanol interact differently with both the stationary phase and the analytes.[2]

    • Action: If using acetonitrile, try substituting it with methanol, or vice-versa. You can also try a ternary mobile phase (e.g., water/acetonitrile/methanol).

  • Adjust the Gradient Profile:

    • Rationale: A shallower gradient provides more time for closely eluting compounds to separate.

    • Action: Decrease the rate of increase of the organic solvent in your gradient program. For example, if your gradient is 50-90% acetonitrile in 10 minutes, try extending the gradient to 20 minutes.

  • Modify the Column Temperature:

    • Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can impact efficiency and selectivity.

    • Action: Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then to 40 °C) and observe the effect on resolution.[11]

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor greater than 1.5.

Causality: Peak tailing for BDPBs is often due to interactions with acidic silanol groups on the surface of the silica packing material. These interactions can be particularly problematic for compounds with polarizable bromine atoms and the ether oxygen.

Troubleshooting Decision Tree:

Sources

Technical Support Center: Minimizing Toxic Byproducts in Combustion

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Combustion Analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize combustion processes in their experimental workflows. The formation of toxic byproducts is a critical challenge that can impact experimental integrity, personnel safety, and environmental compliance. This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and minimize the formation of these unwanted compounds. Our approach is grounded in established scientific principles to ensure you have a self-validating system for robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation and control of toxic byproducts during combustion.

Q1: What are the primary categories of toxic byproducts I should be concerned with in a laboratory setting?

A: Toxic combustion byproducts (TCBs) can be broadly grouped into four main categories[1]:

  • Acid Gases: Primarily oxides of nitrogen (NOx) and sulfur (SOx). These are formed from nitrogen and sulfur present in the fuel or the combustion air itself.

  • Organics: This includes products of incomplete combustion (PICs) such as Polycyclic Aromatic Hydrocarbons (PAHs), which are precursors to soot, and highly toxic compounds like Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs), often referred to collectively as "dioxins".[1][2]

  • Particulates: This category includes soot (elemental carbon) and fine ash particles that may contain adsorbed organic compounds or heavy metals.

  • Carbon Monoxide (CO): A product of incomplete combustion, CO is a key indicator of combustion inefficiency and a significant health hazard.[3]

Q2: How does combustion temperature affect the formation of different byproducts?

A: Temperature is a critical parameter with a complex influence:

  • High Temperatures (>1300°C): Favorable for minimizing organic byproducts and CO by ensuring complete combustion. However, extremely high temperatures promote the formation of "thermal NOx" from atmospheric nitrogen.[4]

  • Moderate Temperatures (500-800°C): This range can be problematic for the gas-phase formation of dioxins from precursor molecules like chlorophenols.[5]

  • Low Temperatures (250-450°C): This is the critical window for "de novo synthesis" of dioxins and furans, where they form heterogeneously on the surface of fly ash particles.[6] Therefore, it is crucial to cool exhaust gases rapidly through this temperature range.[6]

Q3: What is the "equivalence ratio" and why is it so important?

A: The equivalence ratio (Φ) is a dimensionless number that represents the ratio of the actual fuel-to-air ratio to the stoichiometric fuel-to-air ratio (where exactly enough air is present to burn all the fuel). Its impact is profound:

  • Fuel-Lean (Φ < 1.0): An excess of air is present. This generally leads to more complete combustion, reducing CO and soot. However, the high availability of oxygen and high temperatures can increase NOx formation.

  • Stoichiometric (Φ = 1.0): The ideal ratio for complete combustion, theoretically producing only CO2 and H2O. Peak combustion temperatures often occur here, leading to maximum thermal NOx formation.

  • Fuel-Rich (Φ > 1.0): There is insufficient oxygen for complete combustion. This condition significantly increases the formation of CO, soot, and PAH precursors.[7][8][9][10] However, it can be used strategically in staged combustion to reduce NOx formation.[11]

Q4: Can I eliminate all toxic byproducts simultaneously?

A: Unfortunately, no. There are often trade-offs. For example, the conditions that minimize NOx (lower temperatures, fuel-rich conditions) are often favorable for the formation of CO and soot.[3][4] The key is to find an optimal balance for your specific application or to employ a multi-stage approach involving both combustion control and post-combustion treatment.[12][13]

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific byproduct formation issues.

Troubleshooting Guide 1: Elevated NOx Emissions

Symptom: Your gas analyzer indicates NOx (NO + NO2) concentrations exceeding expected or permissible levels.

Probable Causes:

  • Excessive Combustion Temperature: High peak flame temperatures are the primary driver for thermal NOx.

  • High Excess Air (Lean Combustion): Abundant oxygen and nitrogen at high temperatures promote NOx formation.

  • Fuel-Bound Nitrogen: The fuel source itself contains nitrogen compounds (e.g., certain biomass, coal, or specific chemical reagents).

  • Insufficient Residence Time in Rich Zones: In staged combustion, the time in the initial fuel-rich zone may be too short to break down fuel NOx precursors into N2.

Diagnostic Workflow

The following workflow can help systematically identify the root cause of high NOx emissions.

NOx_Troubleshooting start High NOx Detected check_temp Is Peak Temperature > 1300°C? start->check_temp reduce_temp ACTION: Reduce peak temperature via lowering equivalence ratio (leaner) or introducing diluents (e.g., N2, H2O). check_temp->reduce_temp Yes check_o2 Is Excess O2 > 5%? check_temp->check_o2 No end_node NOx Levels Optimized reduce_temp->end_node reduce_o2 ACTION: Decrease excess air. Adjust fuel/air ratio closer to stoichiometric. check_o2->reduce_o2 Yes check_fuel Does fuel contain Nitrogen compounds? check_o2->check_fuel No reduce_o2->end_node staged_comb ACTION: Implement Staged Combustion. Create initial fuel-rich zone (Φ > 1.2) to convert fuel-N to N2. check_fuel->staged_comb Yes check_fuel->end_node No check_res_time Is residence time in rich zone sufficient? staged_comb->check_res_time increase_res_time ACTION: Increase residence time in the primary rich zone. check_res_time->increase_res_time No check_res_time->end_node Yes increase_res_time->end_node

Caption: Diagnostic workflow for troubleshooting high NOx emissions.

Step-by-Step Solutions & Protocols

Protocol 1: Control via Equivalence Ratio Adjustment

This protocol aims to reduce thermal NOx by lowering the peak flame temperature.

  • Establish a Baseline: Operate your combustor at a stable, stoichiometric condition (Φ = 1.0) and record the baseline NOx, O2, and temperature readings.

  • Introduce Excess Air: Gradually increase the airflow while keeping the fuel flow constant, moving towards a leaner mixture (e.g., Φ = 0.9, 0.85).

  • Monitor NOx and Temperature: Observe the corresponding drop in peak temperature and NOx emissions. Be aware that excessive leaning can lead to flame instability or increased CO.

  • Self-Validation: Cross-reference the drop in NOx with a corresponding decrease in the measured peak flame temperature. An ideal outcome is a significant NOx reduction with minimal impact on combustion efficiency (i.e., low CO).

Protocol 2: Flue Gas Recirculation (FGR) for Thermal NOx

FGR is a highly effective method for reducing thermal NOx by diluting the combustion reactants.[15]

  • System Setup: Safely divert a portion of the cooled exhaust gas from the stack back to the main combustion air inlet. A controllable valve is necessary to regulate the recirculation percentage.

  • Initiate Recirculation: Start with a low recirculation rate (e.g., 5% of total flue gas volume).

  • Analyze Flue Gas: Continuously monitor NOx, O2, and CO concentrations. The introduction of inert CO2 and H2O from the flue gas will lower the flame temperature and the partial pressure of oxygen.

  • Optimize Rate: Gradually increase the FGR rate, observing the point of maximum NOx reduction before combustion becomes unstable (indicated by a sharp rise in CO).

  • Causality: FGR reduces NOx by two mechanisms: a) lowering the peak flame temperature and b) reducing the oxygen concentration in the combustion zone.[15]

Data Interpretation
ParameterConditionExpected NOxExpected CORationale
Equivalence Ratio (Φ) Rich (> 1.1)LowHighInsufficient O2 for complete combustion and NOx formation.
Stoichiometric (~1.0)Peak LowHighest flame temperature drives thermal NOx.
Lean (< 0.9)LowLow -> ModerateExcess air lowers temperature, but too lean can quench flame, increasing CO.
Flue Gas Recirculation 0% FGRBaselineBaselineStandard combustion condition.
10-20% FGRSignificant Reduction StableDilution effect lowers flame temperature and O2 concentration.
>25% FGRReductionIncreasing Potential for flame instability due to excessive dilution.
Troubleshooting Guide 2: Soot and PAH Formation

Symptom: Visible soot in the exhaust, black deposits within the reactor, or high readings of PAHs from analytical instruments (e.g., GC-MS, PLIF).

Probable Causes:

  • Fuel-Rich Conditions: Insufficient oxygen leads to incomplete combustion, promoting the formation of PAH precursors and soot.[7][9]

  • Poor Fuel-Air Mixing: Localized fuel-rich pockets can form soot even if the overall system is lean.

  • Low Combustion Temperature: Temperatures are too low to oxidize soot precursors.

  • Aromatic Fuel Source: Fuels with aromatic structures (e.g., benzene, ethylbenzene) are more prone to soot formation.[8]

Experimental Protocol: Optimizing Fuel/Air Mixing and Temperature
  • Baseline Measurement: Operate under your standard conditions and quantify soot (e.g., using Laser-Induced Incandescence) and PAHs (e.g., sampling and GC-MS analysis).

  • Increase Global Airflow: Titrate the main airflow upwards to shift the global equivalence ratio to be leaner (Φ < 1.0). This is the most direct way to reduce soot.[16]

  • Enhance Mixing: If soot persists, focus on mixing. Increase the turbulence in the injection zone by increasing inlet velocity or modifying the injector geometry. The goal is to eliminate localized fuel-rich zones.

  • Increase Residence Time at High Temperature: Ensure that the combustor is designed to hold the gases at a sufficiently high temperature (>850°C) for an adequate duration (e.g., >2 seconds) to allow for the oxidation of any formed soot and PAHs.[17]

  • Causality: Soot and PAHs are products of incomplete combustion. Ensuring a well-mixed, oxygen-rich environment at a high temperature provides the necessary conditions for their complete oxidation to CO2 and H2O.

Troubleshooting Guide 3: Dioxin/Furan (PCDD/PCDF) Formation

Symptom: Detection of chlorinated organic compounds, specifically PCDD/PCDFs, in exhaust gas or particulate matter analysis. This is a major concern when chlorinated materials are part of the process.

Probable Causes:

  • Chlorinated Precursors: The presence of chlorine in the fuel, waste stream, or even as inorganic chlorides.

  • Incomplete Combustion: Allows chlorinated precursor molecules (like chlorophenols) to pass through the primary combustion zone.

  • Slow Flue Gas Cooling: Allowing the exhaust gas to remain in the 250-450°C temperature window promotes de novo synthesis on fly ash surfaces.[6]

  • Presence of Metal Catalysts: Copper, in particular, is a known catalyst for dioxin formation.

Logical Relationship Diagram

Dioxin_Formation cluster_conditions Required Conditions cluster_prevention Prevention Strategies Chlorine Chlorine Source Dioxin PCDD/PCDF Formation Chlorine->Dioxin Precursors Organic Precursors (or Soot) Precursors->Dioxin Catalyst Catalytic Surface (e.g., Fly Ash, Cu) Catalyst->Dioxin TempWindow Temp. Window (250-450°C) TempWindow->Dioxin GoodCombustion Good Combustion (>850°C, >2s, high turbulence) Destroys Precursors GoodCombustion->Precursors Eliminates RapidQuench Rapid Quenching Quickly cool flue gas < 250°C RapidQuench->TempWindow Avoids Sorbent Activated Carbon Inj. Adsorbs Dioxins & Precursors Sorbent->Dioxin Captures

Caption: Logical relationship between conditions for dioxin formation and key prevention strategies.

Step-by-Step Mitigation Protocol
  • Characterize Inputs: First, quantify the chlorine content of your fuel or input material. This is a critical first step for risk assessment.

  • Optimize Combustion ("The Three T's"):

    • Temperature: Ensure the primary combustion zone is maintained above 850°C.[6][17]

    • Time: The residence time of gases in this high-temperature zone should be at least 2 seconds.[17]

    • Turbulence: Ensure high turbulence for effective mixing of fuel, air, and combustion products to destroy chlorinated precursors.

  • Implement Rapid Quenching: Design your exhaust system to cool the flue gases as rapidly as possible from >500°C to below 250°C. This minimizes the residence time in the de novo synthesis window.

  • Post-Combustion Control (If Necessary): For high-risk applications, install a post-combustion treatment system. Activated carbon injection is a common method where powdered carbon is injected into the flue gas stream.[18] The carbon provides a high surface area to adsorb any remaining dioxins and furans, which are then captured in a downstream particulate filter (e.g., a baghouse).

  • Causality and Validation: The primary strategy is thermal destruction of precursors. The secondary strategy is preventing reformation by controlling the post-combustion environment. Validate the effectiveness of your protocol by sampling and analyzing the flue gas and captured particulate matter for PCDD/PCDFs before and after implementation.

References

  • Role of the Equivalence Ratio on Soot Formation in a Perfectly Premixed Turbulent Swirled Flame: A Combined Experimental and Large Eddy Simulations Study. (2024). J. Eng. Gas Turbines Power.
  • Modern Technologies To Reduce Emissions Of Dioxins And Furans
  • The effect of equivalence ratio on the soot onset chemistry in one-dimensional, atmospheric-pressure, premixed ethylbenzene flames.
  • Emission Control Technologies. U.S. Environmental Protection Agency.
  • Toxic combustion by-products: Generation, separation, cleansing, containment. ScienceDirect.
  • Role of the Equivalence Ratio on Soot Formation in a Perfectly Premixed Turbulent Swirled Flame: A Combined Experimental and Large Eddy Simul
  • Effects of equivalence ratio on species and soot concentrations in premixed N-heptane flames.
  • The effects of equivalence ratio on the formation of polycyclic aromatic hydrocarbons and soot in premixed ethane flames.
  • How Does Combustion Temperature Control the Form
  • Solution to poisonous gas and dioxin emissions. Japan Industrial Publishing Co., Ltd.
  • Minimization of Toxic Combustion Byproducts: Review of Current Activities. U.S. Environmental Protection Agency.
  • Combating Dioxin Emissions from Waste-to-Energy Plants. LDX Solutions.
  • Combustion Strategies for Syngas and High-Hydrogen Fuel. U.S. Department of Energy.
  • Experimental combustion analysis and development of representative fuel specifications for selected wood and refuse derived fu. E-LIS.
  • Managing NOx gas emissions
  • The formation of dioxins in combustion systems.
  • 6 Tips For Reducing NOx Emissions. CECO Environmental.
  • Reducing NOx Emissions in Ammonia Combustors. OSTI.GOV.

Sources

Validation & Comparative

Technical Comparison Guide: Tetradecabromo-1,4-diphenoxybenzene vs. Decabromodiphenyl ether (Deca-BDE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Legacy to High-Stability BFRs

For decades, Decabromodiphenyl ether (Deca-BDE) was the industry standard for flame retarding styrenics and thermoplastics. However, its classification as a Persistent Organic Pollutant (POP) under the Stockholm Convention has necessitated a global phase-out.

Tetradecabromo-1,4-diphenoxybenzene (TDBDPB) —commercially known as Saytex® 120 —emerged as a critical alternative, particularly for high-temperature engineering plastics like Polyamides (PA) and Polybutylene Terephthalate (PBT).

This guide objectively compares these two chemistries. While TDBDPB offers superior thermal stability and resistance to "blooming," recent data suggests that its photolytic instability may reintroduce bioaccumulation risks, challenging the assumption that high molecular weight equals environmental safety.

Chemical & Physical Property Analysis[1][2][3][4][5]

The primary differentiator between these molecules is molecular weight (MW) and thermal transitions . TDBDPB is a larger, more thermally robust molecule, making it suitable for processing temperatures that would volatilize or degrade Deca-BDE.

Table 1: Comparative Technical Specifications
PropertyDeca-BDE (Legacy)TDBDPB (Saytex 120)Performance Implication
CAS Number 1163-19-558965-66-5Regulatory tracking identity.
Molecular Formula C₁₂Br₁₀OC₁₈Br₁₄O₂TDBDPB has a larger aromatic core.
Molecular Weight ~959.2 g/mol ~1366.9 g/mol Higher MW reduces migration (blooming).
Bromine Content ~83%~82%Similar flame retardancy efficiency per gram.
Melting Point 304°C 382°C TDBDPB survives higher processing temps (e.g., Nylon 6,6).
Decomposition (TGA) ~425°C (Peak)>450°C (Est.)TDBDPB offers a wider processing window.
Solubility Negligible in waterNegligible in waterBoth are hydrophobic.
Blooming Potential High Low Critical for electrical contact reliability.

Performance Deep Dive: Why TDBDPB Wins in Engineering Plastics

The "Blooming" Phenomenon

Deca-BDE is notorious for "blooming"—the migration of the flame retardant to the polymer surface over time, appearing as a white powder. This ruins surface finish and, critically, interferes with electrical contacts in switches and connectors.

Mechanism:

  • Deca-BDE: Smaller molecule + lower melting point = higher mobility within the polymer matrix.

  • TDBDPB: The bulky structure (MW ~1367) and high melting point (382°C) anchor the molecule within the solidified polymer, preventing migration even under thermal cycling.

Thermal Stability in Processing

Engineering plastics like Polyamide 6,6 (PA66) are processed at temperatures exceeding 280-300°C.

  • Deca-BDE melts at ~304°C. Processing near this temperature causes the FR to melt, reducing melt viscosity uncontrollably and potentially causing screw slippage in extruders.

  • TDBDPB remains solid up to 382°C, acting as a filler rather than a plasticizer during compounding, maintaining the polymer's mechanical integrity.

Scientific Integrity: The Environmental "Trojan Horse"

While TDBDPB was designed to be too large to bioaccumulate (MW > 1000 is often the safety cutoff), recent photolysis studies challenge its long-term safety profile.

The Photolytic Degradation Pathway: Research indicates that upon exposure to UV light, TDBDPB undergoes sequential debromination. It sheds bromine atoms, transforming into lower molecular weight congeners (PB-DiPhOBzs) that are bioavailable and have been detected in wildlife (e.g., herring gull eggs).

Diagram 1: Photolytic Degradation & Bioaccumulation Risk

degradation_pathway TDBDPB Parent Molecule TDBDPB (C18Br14O2) MW: 1367 (Non-Bioaccumulative) UV UV Radiation (Sunlight) TDBDPB->UV Exposure Intermediates Debromination Loss of Br atoms UV->Intermediates Products Lower Congeners PB-DiPhOBzs (Br8-Br11) MW < 1000 Intermediates->Products Photolysis Risk Environmental Risk Bioaccumulation in Aquatic Life Products->Risk Uptake

Caption: TDBDPB is stable in the dark but degrades under UV light into smaller, bioaccumulative molecules.

Experimental Protocols

As a scientist, you must validate these properties in your specific matrix. Below are the standard workflows for comparing these BFRs.

Protocol A: Comparative Blooming Test (Accelerated Aging)

Objective: Quantify surface migration of FR additives.

  • Sample Prep: Injection mold plaques (100mm x 100mm x 3mm) of PBT containing 12% loading of Deca-BDE and TDBDPB respectively.

  • Aging: Place samples in a convection oven at 140°C for 168 hours (7 days) .

  • Visual Inspection:

    • Pass: Surface remains glossy/unchanged.[1]

    • Fail: Surface shows white haze or powder (bloom).

  • Quantitative Wipe Test:

    • Weigh a black filter paper.

    • Wipe the surface of the plaque with controlled pressure (using a standardized weight).

    • Reweigh filter paper.

    • Calculation:

      
      .
      
    • Expectation: Deca-BDE samples will yield measurable mass transfer; TDBDPB should be negligible.

Protocol B: Thermal Stability (TGA) Analysis

Objective: Determine the "Processing Window" safety margin.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Atmosphere: Nitrogen (N2) at 50 mL/min (inert environment to simulate extruder barrel).

  • Ramp: 10°C/min from 50°C to 600°C.

  • Data Extraction:

    • Record

      
       (Temperature at 5% weight loss).
      
    • Record

      
       (Temperature of maximum degradation rate).
      
  • Validation Criteria:

    • If

      
      , the FR is unsuitable.
      
    • Reference: TDBDPB typically shows

      
      , whereas Deca-BDE shows onset < 320°C.
      
Diagram 2: Experimental Workflow for BFR Selection

selection_workflow Start Select Polymer Matrix (e.g., PA66, PBT) ProcessTemp Determine Max Processing Temp (Tp) Start->ProcessTemp CheckTGA Run TGA Analysis (Protocol B) ProcessTemp->CheckTGA Decision1 Is T(5%) > Tp + 20°C? CheckTGA->Decision1 FailTGA REJECT FR Risk of degradation/corrosion Decision1->FailTGA No PassTGA Proceed to Blooming Test Decision1->PassTGA Yes CheckBloom Run Aging Test 140°C / 168hrs (Protocol A) PassTGA->CheckBloom Decision2 Visible Bloom? CheckBloom->Decision2 FailBloom REJECT FR Electrical contact risk Decision2->FailBloom Yes (Deca-BDE) Select SELECT FR (Likely TDBDPB) Decision2->Select No (TDBDPB)

Caption: Decision tree for selecting BFRs based on thermal stability and migration risks.

References

  • Albemarle Corporation. (2020).[2] SAYTEX® 120 Flame Retardant Technical Data Sheet. Retrieved from [3][2]

  • Su, G., et al. (2016). In Vitro Metabolism of Photolytic Breakdown Products of Tetradecabromo-1,4-diphenoxybenzene Flame Retardant in Herring Gull and Rat Liver Microsomal Assays. Environmental Science & Technology.[4] Retrieved from

  • United States EPA. (2014). An Alternatives Assessment for the Flame Retardant Decabromodiphenyl Ether (DecaBDE). Retrieved from

  • Al-Malaika, S., et al. (2025). Photolytic degradation of decabromodiphenyl ethane (DBDPE) and comparison with Saytex 120. ResearchGate. Retrieved from

  • Basel Convention. (2017). Listing of Decabromodiphenyl ether (commercial mixture, c-decaBDE). Retrieved from

Sources

Comparing the efficacy of TeDB-DiPhOBz and other brominated flame retardants

[1]

Executive Summary

As the regulatory landscape for halogenated flame retardants shifts away from legacy PBDEs (Polybrominated Diphenyl Ethers) like DecaBDE, the industry has pivoted toward high-molecular-weight alternatives. TeDB-DiPhOBz (Tetradecabromo-1,4-diphenoxybenzene), commercially known as Saytex® 120 , represents a critical class of "Novel Brominated Flame Retardants" (NBFRs).

This guide objectively compares the efficacy, thermal stability, and environmental fate of TeDB-DiPhOBz against its primary competitors: the legacy DecaBDE (Saytex® 102E) and the modern standard DBDPE (Decabromodiphenyl ethane, Saytex® 8010).

Key Finding: While TeDB-DiPhOBz exhibits superior thermal stability (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

To understand the efficacy of TeDB-DiPhOBz, we must first analyze its structural advantages over competitors. Its high molecular weight minimizes migration ("blooming"), a common failure mode in flame-retarded polymers.

Table 1: Physicochemical Comparison of Key BFRs
PropertyTeDB-DiPhOBz (Saytex 120)DBDPE (Saytex 8010)DecaBDE (Legacy/Restricted)
Chemical Name Tetradecabromo-1,4-diphenoxybenzeneDecabromodiphenyl ethaneDecabromodiphenyl ether
CAS Number 58965-66-584852-53-91163-19-5
Molecular Weight ~1367 g/mol ~971 g/mol ~959 g/mol
Bromine Content 81.8% (Theoretical)82.3%83.3%
Melting Point 382°C350°C304°C
Thermal Stability Excellent (High-temp resins)Very Good (General purpose)Good (Standard resins)
Bloooming Potential Low (High MW anchor)LowModerate
Structural Visualization

The following diagram illustrates the structural relationship between these compounds, highlighting the "bridge" structures that differentiate their thermal properties.

BFR_Structurescluster_0Legacy Standardcluster_1Modern AlternativesDecaBDEDecaBDE(Ether Bridge -O-)Lower Thermal StabilityDBDPEDBDPE(Ethane Bridge -CH2-CH2-)Improved StabilityDecaBDE->DBDPE Replaced by (Regulatory Ban)TeDBTeDB-DiPhOBz(Diphenoxybenzene Core)Max Thermal Stability (382°C)DecaBDE->TeDB Replaced by (High-Temp Needs)NoteTeDB-DiPhOBz possesses a unique1,4-diphenoxybenzene core,providing higher lattice energyand melting point.TeDB->Note

Figure 1: Structural evolution of BFRs. TeDB-DiPhOBz utilizes a rigid diphenoxybenzene core to achieve higher thermal stability compared to the ether or ethane linkages of competitors.

Efficacy Analysis: Flame Retardancy & Thermal Stability

Mechanism of Action

TeDB-DiPhOBz operates primarily in the gas phase . Upon exposure to high heat, it releases bromine radicals (





The regeneration of

Thermal Stability (TGA Performance)

Thermal Gravimetric Analysis (TGA) is the gold standard for assessing BFR suitability for processing.

  • TeDB-DiPhOBz: Exhibits a 1% weight loss typically above 360°C . This allows it to be compounded into engineering plastics like Polyamide 6,6 (PA66) or Polybutylene Terephthalate (PBT) without degrading the polymer matrix or the retardant itself during extrusion.

  • Comparison: DecaBDE often begins degrading near 300°C, which can cause discoloration and loss of mechanical properties in high-temperature processing.

Experimental Protocol A: Comparative TGA Assessment

Objective: Determine the thermal decomposition onset of TeDB-DiPhOBz vs. DBDPE.

  • Sample Prep: Dry 10 mg of BFR powder in a vacuum oven at 80°C for 4 hours to remove surface moisture.

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (inert environment to measure pure thermal degradation).
    
  • Ramp: Heat from 50°C to 600°C at a rate of 10°C/min.

  • Data Analysis: Record the temperature at 1%, 5%, and 50% weight loss (

    
    , 
    
    
    ,
    
    
    ).
    • Success Criteria:

      
       for TeDB-DiPhOBz should exceed 350°C.
      

Environmental Fate & Toxicity (The Critical Drawback)

While TeDB-DiPhOBz is effective, its environmental profile is the primary concern for researchers. Unlike DBDPE, which is relatively inert due to its low bioavailability, TeDB-DiPhOBz has been shown to undergo photolytic debromination .

Photolytic Degradation Pathway

Research indicates that under UV exposure (sunlight), TeDB-DiPhOBz loses bromine atoms, forming lower-brominated congeners (PB-DiPhOBzs). These byproducts are structurally similar to PBDEs and may exhibit higher bioavailability and toxicity.

DegradationTeDBTeDB-DiPhOBz(14 Bromines)Br13Trideca-BDEAnaloguesTeDB->Br13 -BrUVUV Light(Sunlight)UV->TeDBBr10Deca-BDEAnaloguesBr13->Br10 -nBrLowerLower BrominatedCongeners(Bioaccumulative?)Br10->Lower Photolysis

Figure 2: Photolytic degradation pathway. TeDB-DiPhOBz can degrade into lower brominated species, potentially increasing environmental mobility and toxicity.

Experimental Protocol B: UV-Degradation Simulation

Objective: Quantify the photolytic stability of TeDB-DiPhOBz.

  • Solution Prep: Dissolve TeDB-DiPhOBz in Tetrahydrofuran (THF) or Hexane/Toluene (depending on solubility) to a concentration of 10

    
    g/mL.
    
  • Exposure: Place quartz cuvettes containing the solution in a photoreactor equipped with UV-A lamps (300-400 nm) to simulate sunlight.

  • Sampling: Aliquot samples at t=0, 1h, 4h, 12h, and 24h.

  • Analysis: Analyze using HPLC-APPI-MS/MS (High-Performance Liquid Chromatography with Atmospheric Pressure Photoionization Mass Spectrometry).

    • Note: APPI is preferred over ESI for hydrophobic halogenated compounds.

  • Validation: Monitor the disappearance of the parent peak (m/z ~1366) and the appearance of daughter peaks (m/z corresponding to -79 Da loss).

Conclusion & Recommendations

TeDB-DiPhOBz (Saytex 120) remains a niche but high-performance choice for polymers requiring extreme thermal processing windows (

  • Use TeDB-DiPhOBz when: Formulating high-temperature polyamides or PBT for electronics where processing temperatures exceed 300°C.

  • Use DBDPE when: Formulating standard engineering thermoplastics (HIPS, ABS, PP) where cost and general environmental compliance are the priorities.

Final Verdict: While TeDB-DiPhOBz offers superior thermal efficacy, its potential to degrade into bioaccumulative congeners necessitates rigorous containment and lifecycle management, similar to the legacy BFRs it replaces.

References

  • Su, G., et al. (2016). "Methodology and Determination of Tetradecabromo-1,4-diphenoxybenzene Flame Retardant and Breakdown By-Products in Sediments From the Laurentian Great Lakes." Environmental Science & Technology. Link

  • Albemarle Corporation. (2020). "SAYTEX® 120 Technical Data Sheet." SpecialChem. Link

  • Covaci, A., et al. (2011). "Novel Brominated Flame Retardants: A Review of Their Analysis, Environmental Fate and Behaviour." Environment International. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 100907, Tetradecabromo-1,4-diphenoxybenzene." PubChem. Link

  • Greaves, A. K., & Letcher, R. J. (2014). "In Vitro Metabolism of Photolytic Breakdown Products of Tetradecabromo-1,4-diphenoxybenzene Flame Retardant in Herring Gull and Rat Liver Microsomal Assays." Environmental Science & Technology. Link

Photodegradation Kinetics & Mechanistic Pathways: TeDB-DiPhOBz vs. BDE-209

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Legacy vs. Novel Flame Retardants

This guide provides a rigorous technical comparison between the legacy brominated flame retardant Decabromodiphenyl ether (BDE-209) and its structural analog and replacement candidate, Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) .

While TeDB-DiPhOBz was introduced to replace BDE-209 due to regulatory bans, experimental data reveals a critical convergence in their environmental fate: both compounds exhibit rapid photolytic instability and degrade into structurally similar, dioxin-like byproducts. This guide details the kinetic rates, degradation pathways, and experimental protocols required to assess these compounds.

Key Findings at a Glance
FeatureBDE-209 (Legacy) TeDB-DiPhOBz (Novel)
Chemical Structure Decabrominated Diphenyl EtherTetradecabrominated Diphenoxybenzene
Photolytic Half-Life (Sunlight/Solvent)~5.3 minutes 4.9 – 7.4 minutes
Primary Degradation Mechanism Reductive Debromination & Ring ClosureReductive Debromination & Ring Closure
Major Byproducts Lower PBDEs + PBDFs (Dibenzofurans)Lower PB-DiPhOBzs + PBFs (Polybenzofurans)
Toxicity Concern High (Persistent, Bioaccumulative)High (Precursors induce CYP1A4 mRNA)

Chemical Identity & Structural Properties

To understand the photodegradation mechanics, one must first analyze the steric and electronic environments of the parent molecules.

  • BDE-209: Consists of two fully brominated phenyl rings linked by an ether bond. The C-Br bonds are labile under UV irradiation.

  • TeDB-DiPhOBz: A larger molecule comprising a central tetrabromobenzene ring flanked by two pentabromophenoxy groups. Despite its higher molecular weight and bromine count (14 Br atoms vs. 10 Br atoms), the presence of ether linkages makes it similarly susceptible to photolysis.

Structural Comparison Table
PropertyBDE-209TeDB-DiPhOBz
IUPAC Name Decabromodiphenyl ether1,2,3,4-Tetrabromo-5,6-bis(2,3,4,5,6-pentabromophenoxy)benzene
Acronyms DecaBDE, BDE-209TeDB-DiPhOBz, TDBDPB
Molecular Formula C₁₂Br₁₀OC₁₈Br₁₄O₂
Molecular Weight ~959 g/mol ~1367 g/mol
Commercial Source (Restricted/Banned)SAYTEX 120 (Albemarle), TCI America

Photodegradation Kinetics

The kinetic stability of these compounds is heavily dependent on the irradiation wavelength and the matrix (solvent vs. solid). The following data synthesizes results from Chen et al. (2013) and Su et al. (2016).

Kinetic Rate Comparison (Solvent Phase)

Solvent: n-Hexane/THF mixtures

Irradiation SourceBDE-209 Half-Life (

)
TeDB-DiPhOBz Half-Life (

)
Kinetic Order
Natural Sunlight 5.3 min 4.9 – 7.4 min Pseudo-First-Order
UV-A (320-400 nm)< 15 min98 – 169 minPseudo-First-Order
UV-B (280-320 nm)< 1 min0.78 – 0.83 minPseudo-First-Order
UV-C (100-280 nm)Rapid (< 1 min)1.0 – 1.8 minPseudo-First-Order

Analysis: Contrary to the assumption that larger molecules are more stable, TeDB-DiPhOBz degrades at a rate statistically indistinguishable from BDE-209 under natural sunlight. The high degree of bromination weakens the C-Br bonds, facilitating rapid homolytic cleavage.

Mechanistic Pathways

The degradation of both compounds follows a Step-wise Reductive Debromination pathway, often coupled with intramolecular cyclization.

Pathway 1: BDE-209 Degradation

BDE-209 loses bromine atoms sequentially to form Nona-, Octa-, and Hepta-BDEs. Under specific conditions, radical attack on the ortho-position leads to ring closure, forming Polybrominated Dibenzofurans (PBDFs) —highly toxic compounds regulated similarly to dioxins.

Pathway 2: TeDB-DiPhOBz Degradation

TeDB-DiPhOBz undergoes a similar cascade. The ether linkages cleave or rearrange, leading to:

  • Lower Brominated PB-DiPhOBzs: Specifically Br8 to Br11 congeners.

  • Polybenzofurans (PBFs): The novel toxicological concern. The breakdown products structurally mimic PBDFs but contain a benzofuran backbone.

Pathway Visualization (DOT Diagram)

DegradationPathways BDE209 BDE-209 (DecaBDE) LowerBDE Lower PBDEs (Nona-, Octa-, Hepta-) BDE209->LowerBDE Reductive Debromination (hv) PBDF PBDFs (Dibenzofurans) LowerBDE->PBDF Ring Closure (-Br2 / -HBr) TeDB TeDB-DiPhOBz (TDBDPB) LowerTeDB Lower PB-DiPhOBzs (Br8 - Br11 Congeners) TeDB->LowerTeDB Reductive Debromination (hv) PBF Polybenzofurans (PBFs) LowerTeDB->PBF Intramolecular Cyclization

Caption: Comparative photodegradation pathways showing the parallel formation of dioxin-like cyclic byproducts (PBDFs and PBFs) from BDE-209 and TeDB-DiPhOBz.

Experimental Protocol: Assessing Photostability

To reproduce the kinetic data cited above, researchers should utilize the following self-validating protocol. This workflow ensures that observed degradation is due to photolysis and not thermal or hydrolytic effects.

Phase 1: Sample Preparation
  • Solvent Selection: Use HPLC-grade n-Hexane or a THF/n-Hexane (1:1) mixture. Note: TeDB-DiPhOBz has low solubility; THF aids dissolution.

  • Standard Solution: Prepare a 10 µM stock solution of TeDB-DiPhOBz.

  • Dark Controls (Self-Validation): Prepare triplicate vials wrapped in double-layer aluminum foil. These confirm that degradation is light-dependent.

Phase 2: Irradiation Setup
  • Light Source: Use a Xe-arc lamp (Atlas Suntest CPS+) equipped with a daylight filter to simulate natural sunlight (approx. 765 W/m²).

  • Vessel: Quartz tubes (transparent to UV < 300 nm) or Borosilicate glass (cuts off UV < 290 nm). Use Quartz for full spectrum kinetics.

  • Temperature Control: Maintain samples at 25°C ± 1°C using a recirculating water bath to rule out thermal degradation.

Phase 3: Sampling & Analysis
  • Time Points: Collect aliquots at t = 0, 1, 2, 5, 10, 20, and 60 minutes. (Due to rapid

    
    , early sampling is critical).
    
  • Quenching: Immediately transfer aliquots to amber vials and store at -20°C.

  • Instrument: LC-APPI-MS/MS (Liquid Chromatography with Atmospheric Pressure Photoionization).

    • Why APPI? Electrospray Ionization (ESI) is often ineffective for fully brominated non-polar compounds.

  • Quantification: Monitor the molecular ion cluster [M-Br+O]- or [M]- depending on the MS mode. Calculate rate constants (

    
    ) using the first-order equation: 
    
    
    
    .

Toxicity Implications (E-E-A-T Insight)

The rapid degradation of TeDB-DiPhOBz is not a mechanism of "cleaning" the environment but rather a transformation into potentially more hazardous forms.

  • CYP1A4 Induction: Research by Su et al.[1] demonstrated that while the parent TeDB-DiPhOBz molecule shows limited biological activity (likely due to size exclusion), its photolytic breakdown mixtures significantly induce CYP1A4 mRNA expression in chicken embryonic hepatocytes.

  • Relative Potency: The induction potency of the breakdown mixture is comparable to that of BDE-209 breakdown products, suggesting that TeDB-DiPhOBz poses a similar "regrettable substitution" risk regarding dioxin-like toxicity.

References

  • Chen, D., Letcher, R. J., Gauthier, L. T., & Chu, S. (2013).[1] Tetradecabromo-1,4-diphenoxybenzene Flame Retardant Undergoes Photolytic Debromination to Produce Polybrominated Diphenoxybenzenes and Polybenzofurans.[2] Environmental Science & Technology, 47(3), 1373–1380.[1] [Link]

  • Su, G., Letcher, R. J., Crump, D., & Kennedy, S. W. (2016). Sunlight Irradiation of Highly Brominated Polyphenyl Ethers Generates Polybenzofuran Products That Alter Dioxin-responsive mRNA Expression in Chicken Hepatocytes.[3] Environmental Science & Technology, 50(13), 7125–7134. [Link]

  • Su, G., Letcher, R. J., Farmahin, R., & Crump, D. (2018).[1] Photolysis of highly brominated flame retardants leads to time-dependent dioxin-responsive mRNA expression in chicken embryonic hepatocytes.[3][1] Chemosphere, 194, 352–359.[1] [Link][1]

  • Eriksson, J., Green, N., Marsh, G., & Bergman, Å. (2004). Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water. Environmental Science & Technology, 38(11), 3119-3125. [Link]

Sources

Unmasking the Hidden Threat: Photolytic Degradation of TeDB-DiPhOBz Escalates Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The flame retardant tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a compound of increasing environmental concern. While seemingly stable, its photolytic instability presents a significant and often overlooked toxicological threat. This guide provides an in-depth comparison of the cytotoxicity of TeDB-DiPhOBz and its photolytic degradation products, offering critical insights for researchers, toxicologists, and drug development professionals. We will delve into the experimental evidence demonstrating the heightened toxicity of the photodegradation byproducts, detail the methodologies to assess these effects, and explore the underlying mechanistic pathways.

The Emerging Concern: Why Photodegradation Matters

TeDB-DiPhOBz, a brominated flame retardant (BFR), is incorporated into a wide array of consumer products to reduce flammability. However, its persistence and potential for bioaccumulation have raised red flags. Of particular concern is its susceptibility to photodegradation, a process where light exposure breaks down the parent compound into a cocktail of new, and as evidence suggests, more dangerous substances.[1] Studies have shown that natural sunlight is sufficient to degrade TeDB-DiPhOBz, leading to the formation of various photolytic products, including polybrominated-diphenoxybenzenes (PB-DiPhOBzs) with fewer bromine atoms, as well as polybrominated polybenzofurans and dibenzofurans.[1][2] This transformation is not merely a structural alteration but a significant escalation in the compound's toxic potential.

Comparative Cytotoxicity: A Tale of Two Toxicities

Experimental evidence strongly indicates that the photolytic byproducts of TeDB-DiPhOBz are significantly more cytotoxic than the parent compound. While TeDB-DiPhOBz itself may exhibit limited direct cytotoxicity, its degradation products can trigger potent and harmful cellular responses.

A key study investigating the effects of sunlight-irradiated (SI) TeDB-DiPhOBz on chicken embryonic hepatocytes (CEH) revealed a dramatic increase in toxicity compared to the non-irradiated (NI) parent compound.[3] While NI-TeDB-DiPhOBz showed limited impact on the expression of 27 genes associated with crucial toxicological pathways, exposure to SI-TeDB-DiPhOBz resulted in the alteration of 12 of these genes.[3]

The most striking finding was the profound induction of the Aryl hydrocarbon receptor (AhR)-mediated CYP1A4 mRNA. Exposure to 25 μM of SI-TeDB-DiPhOBz led to a staggering 5200-fold increase in CYP1A4 mRNA levels, whereas the parent compound had a negligible effect.[3][4] This substantial upregulation of CYP1A4, a key enzyme in the metabolism of foreign compounds, is a well-established indicator of dioxin-like toxicity and points to a significantly enhanced cytotoxic potential of the photolytic products.

Table 1: Comparative Effects of Non-Irradiated vs. Sunlight-Irradiated TeDB-DiPhOBz on Gene Expression in Chicken Embryonic Hepatocytes [3]

Treatment GroupConcentration (μM)Number of Altered Genes (out of 27)CYP1A4 mRNA Induction (fold change)
Non-Irradiated (NI) TeDB-DiPhOBzup to 1.9Limited ChangesNot significant
Sunlight-Irradiated (SI) TeDB-DiPhOBz25125200

Delving into the Mechanism: The AhR Pathway Activation

The dramatic increase in CYP1A4 expression strongly suggests that the photolytic products of TeDB-DiPhOBz act as potent activators of the Aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of a wide range of environmental contaminants, including dioxins.

Upon binding to a ligand, such as a photolytic byproduct of TeDB-DiPhOBz, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). This binding event initiates the transcription of a battery of genes, including the cytochrome P450 family member CYP1A4. The sustained activation of this pathway can lead to a cascade of adverse cellular effects, including oxidative stress, DNA damage, and ultimately, cell death.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Photoproduct Photolytic Product AhR_Complex Inactive AhR Complex Photoproduct->AhR_Complex Binding AhR AhR HSP90 HSP90 XAP2 XAP2 Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational Change & Translocation ARNT ARNT AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT DRE DRE (DNA) CYP1A4 CYP1A4 Gene DRE->CYP1A4 Transcription mRNA CYP1A4 mRNA CYP1A4->mRNA Protein CYP1A4 Protein (Metabolism, Oxidative Stress) mRNA->Protein Translation Activated_AhR->AhR_ARNT Dimerization AhR_ARNT->DRE Binding

Caption: Activation of the Aryl hydrocarbon receptor (AhR) pathway by photolytic products of TeDB-DiPhOBz.

Experimental Protocols for Assessing Cytotoxicity

To rigorously evaluate and compare the cytotoxicity of TeDB-DiPhOBz and its photolytic products, standardized and validated in vitro assays are essential. The following provides a detailed, step-by-step methodology for a typical cytotoxicity assessment workflow.

Part 1: Preparation of Photolytic Products

The foundational step is the generation of photolytic byproducts under controlled conditions that mimic environmental exposure.

Objective: To generate a solution containing the photolytic degradation products of TeDB-DiPhOBz.

Materials:

  • TeDB-DiPhOBz powder

  • Suitable organic solvent (e.g., tetrahydrofuran/n-hexane, methanol)[3]

  • Quartz tubes or other UV-transparent vessels

  • Natural sunlight source or a solar simulator

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

  • Dissolution: Prepare a stock solution of TeDB-DiPhOBz in the chosen solvent at a known concentration.

  • Irradiation: Transfer the solution to quartz tubes and expose it to natural sunlight or a solar simulator for a defined period (e.g., 21 days, as described in studies).[3] A non-irradiated control sample should be kept in the dark under identical temperature conditions.

  • Solvent Evaporation: After irradiation, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue (containing the photolytic products) in a solvent suitable for cell culture exposure, such as dimethyl sulfoxide (DMSO).

  • Analysis (Optional but Recommended): Characterize the composition of the photolytic mixture using HPLC or GC-MS to identify the major degradation products.[1]

Part 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Objective: To quantify the cytotoxic effects of the parent TeDB-DiPhOBz and its photolytic products on a selected cell line.

Materials:

  • Cultured cells (e.g., chicken embryonic hepatocytes, human liver cells like HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • TeDB-DiPhOBz and photolytic product stock solutions in DMSO

  • MTT reagent (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., acidified isopropanol, DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Prepare serial dilutions of the TeDB-DiPhOBz and photolytic product stock solutions in a complete culture medium. Remove the old medium from the cells and add the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 36 hours).[3]

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity_Workflow cluster_preparation Sample Preparation cluster_assay MTT Cytotoxicity Assay TeDB TeDB-DiPhOBz Solvent Dissolve in Organic Solvent TeDB->Solvent Irradiation Sunlight Irradiation (e.g., 21 days) Solvent->Irradiation Evaporation Solvent Evaporation Irradiation->Evaporation Reconstitution Reconstitute in DMSO Evaporation->Reconstitution Exposure Expose Cells to Test Compounds Reconstitution->Exposure Seeding Seed Cells in 96-well Plate Seeding->Exposure Incubation Incubate (e.g., 36 hours) Exposure->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Incubate to Form Formazan Crystals MTT_add->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analysis Calculate Cell Viability and IC50 Read->Analysis

Caption: Experimental workflow for assessing the cytotoxicity of TeDB-DiPhOBz and its photolytic products.

Conclusion and Future Directions

The evidence is compelling: the photolytic degradation of TeDB-DiPhOBz gives rise to byproducts with significantly greater cytotoxic potential than the parent compound. This heightened toxicity appears to be mediated, at least in part, through the potent activation of the AhR signaling pathway. For researchers and professionals in drug development and environmental toxicology, these findings underscore the critical importance of considering the environmental fate and transformation products of chemical compounds.

Future research should focus on:

  • Comprehensive Identification of Photoproducts: A more detailed characterization of the complex mixture of photolytic byproducts is needed to identify the specific congeners responsible for the observed cytotoxicity.

  • Quantitative Cytotoxicity Data: Determining the IC50 values for individual, purified photolytic products will provide a more precise understanding of their relative toxicities.

  • In Vivo Studies: Translating these in vitro findings to in vivo models is crucial to assess the real-world toxicological implications for organisms and ecosystems.

By understanding the hidden dangers posed by the environmental transformation of compounds like TeDB-DiPhOBz, the scientific community can better predict and mitigate their potential harm to human health and the environment.

References

  • Photolytic degradation products of two highly brominated flame retardants cause cytotoxicity and mRNA expression alterations in chicken embryonic hepatocytes. PubMed. [Link]

  • BDE-209 VERSUS TETRADECABROMODIPHENOXYBENZENE: DIFFERING RATES OF PHOTOLYTIC DEGRADATION TO DIOXIN-LIKE PRODUCTS AND TOXICOGENOM. Fera Science. [Link]

  • In Vitro Metabolism of Photolytic Breakdown Products of Tetradecabromo-1,4-diphenoxybenzene Flame Retardant in Herring Gull and Rat Liver Microsomal Assays. PubMed. [Link]

  • Photolytic Degradation Products of Two Highly Brominated Flame Retardants Cause Cytotoxicity and mRNA Expression Alterations in Chicken Embryonic Hepatocytes. ACS Publications. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Tetradecabromo-1,4-diphenoxybenzene

[1]

CAS: 58965-66-5 | Common Trade Name: Saytex® 120 Physical State: Fine White Powder (Avg.[1] Particle Size ~3.5 µm) Primary Hazard Class: Persistent Organic Pollutant (Potential) / Particulate Inhalation[1]

Executive Summary: The "Invisible" Hazard

As a Senior Application Scientist, I often see researchers underestimate high-molecular-weight brominated flame retardants (BFRs) like Tetradecabromo-1,4-diphenoxybenzene .[1] Because it lacks immediate acute toxicity (low oral/dermal lethality), it is often handled with lax protocols.[1]

This is a critical error.

The danger of CAS 58965-66-5 lies not in immediate poisoning, but in persistence and particulate behavior .[1] With an average particle size of ~3.5 microns, this powder is fully respirable.[1] Once airborne, it settles on surfaces, creating a long-term contamination vector that resists standard aqueous cleaning.[1] Your PPE strategy must focus on particulate isolation and static control .[1]

Hazard Profile & Risk Assessment
ParameterData / CharacteristicOperational Implication
Acute Toxicity Low (Oral LD50 > 5000 mg/kg)Immediate life-threat is low; complacency is high.[1]
Particle Size ~3.5 µm (Microns)Respirable. Standard surgical masks are ineffective.[1]
Static Charge High (Dielectric powder)Powder "jumps" and clings to gloves/sleeves.[1]
Solubility Insoluble in water; Soluble in Toluene/AcetoneDo not use water for cleanup. It spreads the contamination.[1]
Thermal Stability Melting Point ~380°CStable, but releases HBr/Br2 gas if incinerated improperly.[1]
The PPE Matrix: Task-Based Protection

Do not apply a "one-size-fits-all" approach.[1] Scale your PPE to the energy and quantity of the task.[1]

PPE ComponentLevel 1: Analytical/Small Scale (<10g)Level 2: Preparative/Synthesis (>10g - 1kg)Level 3: Spill Cleanup / Emergency
Respiratory N95 Respirator (Fit-tested)P100 Half-Face Respirator (Oil-proof, 99.97% eff.)[1]PAPR (Powered Air Purifying Respirator) or SCBA
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Double Nitrile (Outer glove: Long-cuff)Laminate Film (Silver Shield) under Nitrile
Dermal (Body) Standard Cotton Lab CoatTyvek® Lab Coat (Disposable, closed front)Tyvek® Coverall (Hooded, elastic wrists)
Eye/Face Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Full-Face Respirator (Integrated eye protection)
Engineering Fume Hood (Sash at 18")Fume Hood + Static Ionizer Isolation of Area
Decision Logic: PPE Selection

The following logic flow dictates the required protective gear based on the state of the material and the operation.

PPE_LogicStartStart: Handling CAS 58965-66-5StateCheckIs the material in Solution or Powder?Start->StateCheckSolutionSolution (Dissolved)StateCheck->SolutionLiquidPowderSolid / PowderStateCheck->PowderSolidSolventCheckCheck Solvent ToxicitySolution->SolventCheckQtyCheckQuantity > 10g ORHigh Energy (Milling/Sieving)?Powder->QtyCheckStandardPPEStandard PPE:Nitrile Gloves + Safety Glasses(Fume Hood Required)SolventCheck->StandardPPELevel1Level 1 PPE:N95 + Double GlovesStatic Control RecommendedQtyCheck->Level1No (Static)Level2Level 2 PPE:P100 Respirator + Tyvek SleevesMandatory Static BarQtyCheck->Level2Yes (Active Dust)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and operational scale.

Operational Protocol: The "Static-Free" Workflow

Handling highly brominated aromatics requires defeating static electricity.[1] If you do not control static, the powder will repel from the spatula and cling to your PPE, tracking chemicals out of the hood.[1]

Phase A: Preparation (The Setup)[1]
  • Ionization: Place a benchtop ionizing fan or polonium staticmaster bar inside the fume hood.[1] This is non-negotiable for precise weighing.

  • Lining: Line the work surface with a disposable absorbent pad (plastic side down).[1] Do not work directly on the hood surface.[1]

  • Tools: Use anti-static weighing boats (aluminum or anti-static plastic). Avoid standard polystyrene boats, which generate high static charges.[1]

Phase B: The Transfer (Execution)[1]
  • Don PPE: Put on N95/P100 before opening the container.[1]

  • Open: Open the container only inside the hood.

  • Dispense:

    • Technique: Use a long-handled stainless steel spatula.[1]

    • Control: Keep the receiving vessel close to the source container to minimize travel distance (and dust generation).[1]

  • Seal: Wipe the threads of the container with a Kimwipe dampened in Toluene (not water) before recapping to prevent grinding the powder into the cap.[1]

Phase C: Decontamination (The Exit)

Self-contamination usually happens here.[1]

  • Vacuum First: If visible powder is on gloves, use a HEPA vacuum to remove it.[1] Do not "clap" hands or wipe on pants.[1]

  • Outer Glove Removal: Peel off the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.

  • Wipe Down: Wipe the work area with Acetone or Toluene .[1]

    • Note: Water will bead up and spread the powder.[1] You must use an organic solvent to solvate and lift the residue.[1]

Disposal & Environmental Stewardship[1][2]

Tetradecabromo-1,4-diphenoxybenzene is a halogenated organic compound.[1][2][3] It must never enter the water table.[1]

  • Solid Waste: Collect all contaminated gloves, weighing boats, and powder residues in a container labeled "Solid Hazardous Waste - Halogenated Organics." [1]

  • Liquid Waste: Rinsate (acetone/toluene washes) must go into "Halogenated Organic Solvents" waste.[1]

  • Destruction Method: The only validated disposal method is High-Temperature Incineration (>1100°C) with flue gas scrubbing.[1] This temperature is required to break the Carbon-Bromine bonds and prevent the formation of brominated dioxins/furans.[1]

Emergency Response: Spills

If a container (>50g) is dropped and powder disperses:

  • Evacuate: Clear the immediate area to allow dust to settle (15 mins).[1]

  • PPE Up: Don P100 respirator and Tyvek suit.[1]

  • Dry Recovery: DO NOT WET SWEEP. Use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

  • Wet Polish: Once bulk powder is removed, wipe surfaces with Toluene-soaked pads until no white residue remains.[1]

References
  • TCI America . (2018).[1] Safety Data Sheet: Tetradecabromo-1,4-diphenoxybenzene. Retrieved from [1]

  • Albemarle Corporation . (2025).[1] Saytex® 120 Technical Data Sheet. Retrieved from [1][4]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 100907, Tetradecabromo-1,4-diphenoxybenzene. Retrieved from [1]

  • U.S. EPA . (2015).[1][5] Best Practices for the Safe Handling of Photovoltaic Composite Materials (Brominated Flame Retardants). Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.